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  • Product: Heptyl nonyl adipate
  • CAS: 86248-24-0

Core Science & Biosynthesis

Foundational

Engineering Polymer Flexibility: The Physicochemical Profile of Heptyl Nonyl Adipate in Industrial and Medical Applications

Executive Summary As regulatory frameworks increasingly restrict the use of ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) due to their endocrine-disrupting potential, polymer scientists are compelled to enginee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As regulatory frameworks increasingly restrict the use of ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) due to their endocrine-disrupting potential, polymer scientists are compelled to engineer safer, high-performance alternatives. Heptyl nonyl adipate (HNA) has emerged as a critical aliphatic plasticizer, particularly in the formulation of medical devices and industrial polyvinyl chloride (PVC) components requiring extreme low-temperature flexibility. This whitepaper provides an in-depth mechanistic analysis of HNA, detailing its thermodynamic behavior in polymer matrices, its self-validating testing protocols, and its environmental biodegradation profile.

Physicochemical Profiling of Heptyl Nonyl Adipate

Heptyl nonyl adipate (CAS No. 86248-24-0) is an asymmetrical aliphatic dicarboxylic acid ester[1]. Unlike rigid aromatic phthalates, HNA features a flexible linear adipic acid backbone esterified with mixed-length alkyl chains (C7 and C9). This specific molecular architecture is highly intentional: the asymmetry disrupts crystalline packing, resulting in exceptionally low melting points and reduced plastisol viscosity[2].

To understand its industrial utility, we must compare its quantitative physicochemical profile against the traditional industry standard, DEHP.

Table 1: Comparative Physicochemical Data of HNA vs. DEHP
PropertyHeptyl Nonyl Adipate (HNA)Di(2-ethylhexyl) Phthalate (DEHP)Mechanistic Impact in Formulation
Molecular Structure Linear aliphatic diesterAromatic ortho-phthalateHNA's linearity provides greater free volume expansion per mole.
Molecular Weight ~370.5 g/mol 390.5 g/mol Similar weights, but HNA exhibits lower plastisol viscosity[2].
Melting Point <-60 °C-50 °CHNA imparts superior sub-zero flexibility for cold-chain applications[3].
Migration Rate High (Linear molecule)Moderate (Bulky aromatic)HNA requires blending with primary plasticizers for long-term permanence[3].
Biodegradability Rapid (Primary)SlowHNA is easily cleaved by environmental microbial esterases[4].

Mechanistic Action in Polymer Matrices

As an Application Scientist, I approach plasticization through the lens of thermodynamics. When HNA is compounded into a rigid PVC matrix, it operates via the "free volume" and "lubricity" theories of plasticization. The polar ester carbonyls of HNA form dipole-dipole interactions with the polarized C-Cl bonds of the PVC chains. Simultaneously, the non-polar heptyl and nonyl tails act as steric shields, physically pushing the polymer chains apart.

This intercalation increases the free volume within the polymer matrix, drastically lowering the glass transition temperature ( Tg​ ) and providing excellent flexibility even at -40°C, a threshold where traditional phthalates become brittle[3].

G PVC Rigid PVC Matrix HNA Heptyl Nonyl Adipate PVC->HNA Addition Dipole Dipole-Dipole Interaction HNA->Dipole Solvation FreeVol Free Volume Expansion HNA->FreeVol Alkyl Tails TgDrop Tg Reduction Dipole->TgDrop FreeVol->TgDrop ColdFlex Cold Flexibility TgDrop->ColdFlex Macroscopic Effect

Logical relationship of HNA intercalation reducing PVC glass transition temperature.

Medical Device Applications & The Migration Challenge

In drug development and medical device manufacturing, materials must withstand sterilization while maintaining flexibility for applications like IV tubing, blood bags, and bioreactor lines. Adipate plasticizers present very good plasticizing efficiency and superior extraction resistance to certain aqueous environments[5].

However, the linear structure that gives HNA its excellent cold-temperature flexibility also results in higher migration rates compared to bulkier molecules. Using adipates as the sole plasticizer in extended-storage medical devices risks compliance failures due to leaching[3]. Therefore, the modern formulation standard dictates blending HNA with high-permanence primary plasticizers (such as DOTP or polymeric plasticizers) at a 30:70 ratio. This anchors the formulation, capturing cold-temperature performance while strictly limiting migration exposure[3].

Self-Validating Protocol: Quantifying Migration in Medical PVC

To ensure patient safety, drug development professionals must rigorously quantify plasticizer leaching. The following step-by-step protocol is designed as a self-validating system to measure HNA migration into pharmaceutical simulants.

Step 1: Compounding & Molding Blend PVC resin with a 70:30 DOTP:HNA plasticizer system. Causality: Pure HNA migrates too rapidly; this specific blend ensures realistic medical device conditions and prevents catastrophic matrix failure[3]. Mold into standardized 2mm thick discs.

Step 2: Initial Gravimetric Profiling Desiccate the PVC discs for 24 hours to remove ambient moisture. Weigh the discs on an analytical balance to an accuracy of 0.1 mg to establish the initial mass ( Wi​ ).

Step 3: Isothermal Aging Submerge the discs in 50 mL of aqueous ethanol (simulating hydrophilic drug contact) and hexane (simulating lipophilic lipid-emulsion contact) at 37°C for 72 hours. Causality: 37°C precisely mimics human body temperature for intravenous applications, providing clinically relevant kinetic data.

Step 4: Extraction & Gravimetry Remove the discs, thoroughly dry them in a vacuum oven to remove all absorbed simulant solvent, and re-weigh to establish the final mass ( Wf​ ). Calculate total mass loss ( ΔW=Wi​−Wf​ ).

Step 5: GC-MS Quantification Analyze the remaining simulant solvent via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the exact mass of HNA that leached into the fluid ( MHNA​ ).

Step 6: Mass Balance Validation Self-Validation Check: The gravimetric mass loss ( ΔW ) must equal the chromatographically detected plasticizer mass ( MHNA​ ) within a strict 5% margin of error. If ΔW≫MHNA​ , it immediately flags unrecorded volatile loss or polymer chain degradation, invalidating the run and requiring a system recalibration.

G Prep Compounding Aging Isothermal Aging Prep->Aging Extract Solvent Extraction Aging->Extract GCMS GC-MS Analysis Extract->GCMS Valid Mass Balance GCMS->Valid

Self-validating experimental workflow for quantifying plasticizer migration.

Environmental Fate: Biodegradation & Toxicology

A significant advantage of HNA over legacy phthalates is its environmental profile. Aliphatic diesters demonstrate rapid primary biodegradation[4]. When exposed to acclimated activated sludge or soil bacteria (such as Rhodococcus rhodochrous), HNA is rapidly assimilated[4].

The mechanism is driven by microbial esterases that cleave the ester bonds, yielding adipic acid and the corresponding fatty alcohols (heptanol and nonanol). These intermediate metabolites are non-toxic and are subsequently taken up by the cells, entering the beta-oxidation pathway and the TCA cycle, ultimately resulting in complete mineralization into CO₂ and H₂O.

G HNA HNA Plasticizer Esterase Microbial Esterases HNA->Esterase Hydrolysis Metabolites Adipic Acid + Alcohols Esterase->Metabolites BetaOx Beta-Oxidation Metabolites->BetaOx Cellular Uptake Mineral Mineralization BetaOx->Mineral TCA Cycle

Enzymatic biodegradation pathway of aliphatic adipate diesters.

Conclusion

Heptyl nonyl adipate represents a highly engineered solution to the modern demands of polymer science. By leveraging its unique aliphatic asymmetry, formulators can achieve exceptional low-temperature flexibility and lower plastisol viscosities without compromising environmental safety. For drug development professionals, mastering the thermodynamic blending of HNA with primary plasticizers ensures the creation of medical devices that are both mechanically resilient and toxicologically sound.

References[1] BLD Pharm, 86248-24-0 | Heptyl nonyl adipate, Available Here[4] ResearchGate, Relative rates and mechanisms of biodegradation of diester plasticizers mediated by Rhodococcus rhodochrous, Available Here[2] European Patent Office (EPO), METHOD OF CONTROLLING PLASTISOL VISCOSITY - EP 3473669 A1, Available Here[5] SpecialChem, Selecting Plasticizers for Adhesives and Sealants,Available Here[3] Bastone Plastics, Best Plasticizer for PVC Film and Sheet, Available Here

Sources

Exploratory

Thermodynamic Solvation and Hansen Solubility Parameters of Heptyl Nonyl Adipate in Organic Solvents

Executive Summary Heptyl nonyl adipate (HNA) is a high-molecular-weight, mixed-ester plasticizer critical to the formulation of flexible polymer matrices, synthetic lubricants, and targeted drug delivery systems. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptyl nonyl adipate (HNA) is a high-molecular-weight, mixed-ester plasticizer critical to the formulation of flexible polymer matrices, synthetic lubricants, and targeted drug delivery systems. As a Senior Application Scientist, I have found that the predictable performance of HNA hinges entirely on its solvation thermodynamics. This technical guide provides an in-depth analysis of the solubility parameters of HNA in various organic solvents, detailing the mechanistic pathways of solvation and providing a self-validating experimental protocol for mapping its Hansen Solubility Sphere.

Chemical Profile & Solvation Thermodynamics

Heptyl nonyl adipate, designated by CAS number 86248-24-0[1], is an aliphatic diester with the molecular formula C22H42O4[2]. Structurally, it consists of a flexible adipic acid backbone esterified with a seven-carbon (heptyl) and a nine-carbon (nonyl) chain.

The efficacy of HNA as a plasticizer is governed by the Free Volume Theory and its inherent solubility parameters. For HNA to effectively plasticize a rigid polymer like polyvinyl chloride (PVC), it must possess a solubility parameter (SP) closely matching the polymer matrix[3]. Literature establishes that HNA exhibits an SP of approximately 8.8 cal^1/2 cm^-3/2 (equivalent to ~18.0 MPa^1/2)[4].

When HNA is introduced to a polymer or an organic solvent with matching parameters, the thermodynamic penalty of mixing is minimized. The HNA molecules diffuse between the polymer chains, sterically shielding the secondary intermolecular forces (van der Waals forces) that maintain rigidity. This interposition increases the free volume within the matrix, thereby lowering the glass transition temperature (Tg) and imparting macroscopic flexibility[5].

Mechanism Polymer Polymer Matrix (e.g., PVC) High Intermolecular Forces Interaction Solvation & Interposition (Overcoming Secondary Bonds) Polymer->Interaction Thermal Energy HNA Heptyl Nonyl Adipate (HNA) Matched Solubility Parameter HNA->Interaction Diffusion FreeVolume Increased Free Volume (Enhanced Chain Mobility) Interaction->FreeVolume Steric Shielding Result Flexible Polymer State (Lowered Tg) FreeVolume->Result Macroscopic Flexibility

Thermodynamic pathway of polymer plasticization via HNA solvation and free volume expansion.

Hansen Solubility Parameters (HSP) of HNA in Organic Solvents

While the Hildebrand solubility parameter provides a single-value estimate, it fails to account for specific intermolecular interactions. Therefore, we utilize Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy into three distinct forces:

  • Dispersion (δD): Non-polar, atomic interactions.

  • Polar (δP): Permanent dipole-dipole interactions.

  • Hydrogen-bonding (δH): Electron exchange interactions.

HNA is highly lipophilic and exhibits rapid primary biodegradation in organic environments[6]. Its solubility in a given organic solvent is dictated by the distance ( Ra​ ) between the solvent and HNA in 3D Hansen space. If Ra​ is less than the interaction radius ( R0​ ) of HNA, solvation occurs.

Table 1: Estimated Hansen Solubility Parameters and Interaction Distances ( Ra​ )

Solvent / SoluteDispersion (δD)Polar (δP)H-Bonding (δH)Total (δT)Distance ( Ra​ )Miscibility
Heptyl Nonyl Adipate 16.73.14.117.50.00 -
n-Hexane 14.90.00.014.96.27Soluble
Toluene 18.01.42.018.23.75Highly Soluble
Acetone 15.510.47.019.98.21Borderline
Water 15.616.042.347.840.38Insoluble

Note: Units are in MPa^1/2. The distance ( Ra​ ) is calculated using the standard Hansen equation: Ra2​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2 .

Causality Insight: Notice why HNA is highly soluble in toluene but insoluble in water. Toluene's dispersion and polar forces closely mirror those of the aliphatic ester backbone of HNA. Conversely, water's extreme hydrogen-bonding parameter (42.3 MPa^1/2) creates a massive thermodynamic barrier ( Ra​ = 40.38), preventing the HNA molecules from disrupting the water lattice[7].

Experimental Protocol: Self-Validating Turbidimetric Titration

To empirically determine the precise HSP of HNA in a laboratory setting, researchers must map the boundaries of its solubility sphere. The following protocol utilizes a high-throughput turbidimetric titration method designed with an internal self-validation loop to ensure data integrity.

Step-by-Step Methodology

Step 1: System Calibration & Self-Validation

  • Action: Before testing HNA, run a parallel solubility assay using a reference standard with extensively documented HSP, such as di-2-ethylhexyl adipate (DOA)[5].

  • Causality: If the calculated interaction radius for the DOA control deviates by >5% from established literature, the optical sensor must be recalibrated. This self-validating step ensures that optical density readings are strictly a function of solute miscibility, eliminating instrument drift or solvent contamination as confounding variables.

Step 2: Solvent Array Preparation

  • Action: Select a diverse array of 25 organic solvents spanning the extremes of δD, δP, and δH (e.g., aliphatic hydrocarbons, aromatic rings, ketones, and alcohols).

  • Causality: The selection is not arbitrary; it requires a deliberate mapping of the Hansen space. By forcing the HNA solute to interact with extreme boundary conditions, we can mathematically pinpoint the exact surface of its interaction sphere.

Step 3: Solute-Solvent Equilibration

  • Action: Dispense 0.5 g of HNA into 5.0 mL of each organic solvent within sealed borosilicate vials. Agitate at a constant 25°C for 24 hours.

  • Causality: Solvation is an endothermic process heavily dependent on kinetic energy. A strict 24-hour equilibration at a controlled temperature prevents thermal fluctuations from artificially shifting the apparent solubility boundaries.

Step 4: Turbidimetric Assessment

  • Action: Measure the transmittance of each vial at 600 nm using a UV-Vis spectrophotometer.

  • Criteria: Vials exhibiting >95% transmittance are classified as "soluble" (inside the sphere). Vials with <95% transmittance exhibit phase separation or micelle formation and are classified as "insoluble" (outside the sphere).

Step 5: Hansen Sphere Computation

  • Action: Input the binary solubility data (1 for soluble, 0 for insoluble) into HSP calculation software. The algorithm will minimize the error function to output the definitive δD, δP, and δH coordinates for HNA.

Workflow Prep Prepare HNA Sample (CAS: 86248-24-0) Solvent Select Organic Solvents (Known δD, δP, δH) Prep->Solvent Baseline Prep Mix Equilibrate HNA + Solvent (25°C, Constant Agitation) Solvent->Mix Addition Assess Assess Miscibility (Turbidimetry / Visual) Mix->Assess Phase Check Calc Plot Hansen Sphere (Calculate HNA HSP) Assess->Calc Data Integration

Step-by-step experimental workflow for determining the Hansen Solubility Parameters of HNA.

Sources

Foundational

A Technical Guide to the Temperature-Dependent Viscosity and Density of Heptyl Nonyl Adipate

Abstract Heptyl nonyl adipate (HNA) is a high-molecular-weight diester utilized as a plasticizer in various critical applications, including medical devices and pharmaceutical formulations. Its performance in these roles...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Heptyl nonyl adipate (HNA) is a high-molecular-weight diester utilized as a plasticizer in various critical applications, including medical devices and pharmaceutical formulations. Its performance in these roles is intrinsically linked to its fundamental physicochemical properties, particularly viscosity and density, which exhibit significant dependence on temperature. This guide provides a comprehensive technical overview of the methodologies for determining the viscosity index and density of HNA at varying temperatures. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for material selection, formulation development, and process optimization. The protocols detailed herein are grounded in authoritative standards to ensure data integrity and reproducibility.

Introduction: The Significance of HNA's Physical Properties

Heptyl nonyl adipate (CAS No. 68515-75-3) is a branched-chain diester prized for its role as a plasticizer.[1][2][3] In the context of drug development and medical technology, HNA can be used to impart flexibility to polymers, influencing the mechanical properties and release kinetics of drug delivery systems. The viscosity and density of HNA are not static values; they are dynamic properties that change with temperature.

  • Viscosity is a measure of a fluid's resistance to flow. For a plasticizer, it dictates processing behavior during manufacturing (e.g., blending with a polymer matrix) and the final flexibility of the product.

  • Density relates a substance's mass to its volume and is crucial for converting between mass and volume measurements, which is fundamental in formulation and quality control.[4][5][6]

The Viscosity Index (VI) is a critical, dimensionless number that quantifies how much a fluid's viscosity changes with temperature.[7][8] A high VI indicates a small, more stable change in viscosity over a broad temperature range, a desirable trait for materials used in applications with fluctuating thermal conditions.[7][8][9] Understanding these three parameters is essential for predicting material behavior, ensuring consistent product performance, and designing robust manufacturing processes.

Theoretical Framework

Viscosity and the Viscosity Index (VI)

The viscosity of liquids like HNA decreases as temperature increases. This occurs because the increased thermal energy allows molecules to overcome intermolecular forces more easily, reducing their resistance to flow. The VI is calculated from the kinematic viscosity of the fluid at two standard temperatures: 40°C and 100°C.[7][8][10][11]

The calculation is established by ASTM D2270, which compares the test fluid's viscosity change to that of two reference oil series.[7][8][10] This standard practice provides a universal method for characterizing the temperature-dependent stability of lubricants and, by extension, plasticizers.[8][9]

Density and Thermal Expansion

For most liquids, density decreases as temperature increases. This phenomenon, known as thermal expansion, occurs because the volume of the liquid increases with temperature while its mass remains constant. This relationship is a fundamental physical property necessary for accurate volumetric calculations and conversions at different operational temperatures.[4][12]

Experimental Methodology: A Validated Approach

The following protocols are based on globally recognized ASTM International standards to ensure accuracy, reproducibility, and trustworthiness of the results.

Required Equipment and Materials
  • Heptyl Nonyl Adipate Sample: High-purity grade.

  • Calibrated Glass Capillary Viscometer: (e.g., Ubbelohde type) as specified in ASTM D445.[13][14][15]

  • Constant Temperature Bath: Capable of maintaining temperatures of 40°C and 100°C with a stability of ±0.02°C.[4]

  • Digital Density Meter: (Oscillating U-tube principle) compliant with ASTM D4052.[5][6][16][17]

  • Certified Viscosity and Density Standards: For instrument calibration.

  • Stopwatch, calibrated thermometers, and standard laboratory glassware.

Experimental Workflow Diagram

The overall process for determining the viscosity index and density is illustrated below. This workflow ensures a logical progression from sample preparation and instrument calibration to final data analysis, forming a self-validating system.

G cluster_prep Phase 1: Preparation & Calibration cluster_viscosity Phase 2: Viscosity Measurement (ASTM D445) cluster_density Phase 3: Density Measurement (ASTM D4052) cluster_analysis Phase 4: Data Analysis P1 Sample Preparation (HNA Equilibration) P2 Instrument Calibration (Viscometer & Densitometer) P1->P2 Ensure Purity V1 Equilibrate Sample in Viscometer at 40°C P2->V1 D1 Inject Sample into Densitometer at T1 P2->D1 V2 Measure Efflux Time (t) V1->V2 V3 Calculate Kinematic Viscosity (ν) ν = C * t V2->V3 V4 Repeat at 100°C V3->V4 A1 Tabulate ν and ρ vs. Temperature V4->A1 D2 Record Density (ρ) D1->D2 D3 Repeat at T2, T3...Tn D2->D3 D3->A1 A2 Calculate Viscosity Index (ASTM D2270) A1->A2

Caption: Experimental workflow for determining viscosity index and density.

Protocol 1: Kinematic Viscosity Determination (ASTM D445)

This method determines kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer.[11][13][14][15]

  • Select Viscometer: Choose a calibrated capillary viscometer where the flow time is not less than 200 seconds.

  • Sample Charging: Charge the viscometer with the HNA sample in a manner that minimizes the introduction of air bubbles and fibers.

  • Temperature Equilibration: Place the charged viscometer into the constant temperature bath set to 40.0 ± 0.02°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.[4]

  • Flow Measurement: Induce the HNA to flow up the capillary tube. Measure the time it takes for the leading edge of the meniscus to pass between the two calibration marks.

  • Repeatability: Perform at least two measurements. The times should agree within the viscometer's specified repeatability.

  • Calculation: Calculate the kinematic viscosity (ν) in square millimeters per second (mm²/s) or centistokes (cSt) using the formula: ν = C * t where C is the viscometer calibration constant (in mm²/s²) and t is the average flow time in seconds.

  • Repeat at 100°C: Repeat steps 3-6 with the bath temperature set to 100.0 ± 0.02°C.

Protocol 2: Density Determination (ASTM D4052)

This method utilizes an oscillating U-tube digital density meter, which provides rapid and highly accurate measurements.[5][16][17]

  • Calibration: Calibrate the instrument daily with dry air and high-purity water according to the manufacturer's instructions.

  • Temperature Setting: Set the instrument to the first desired measurement temperature (e.g., 20°C).

  • Sample Injection: Inject approximately 1-2 mL of the HNA sample into the measurement cell, ensuring no air bubbles are present.[6] The absence of bubbles is critical for accuracy.[16][17]

  • Measurement: Allow the reading to stabilize. Record the density value in g/cm³ or g/mL.

  • Temperature Variation: Repeat the measurement at various temperatures (e.g., in 10°C or 20°C increments) up to the desired maximum temperature. Ensure the sample is fully equilibrated at each new temperature before recording the density.

Protocol 3: Viscosity Index Calculation (ASTM D2270)

The VI is calculated using the kinematic viscosities determined at 40°C and 100°C.[9][10][18]

  • Gather Data: Let U be the kinematic viscosity at 40°C and Y be the kinematic viscosity at 100°C for the HNA sample.

  • Determine Reference Values: Using the tables provided in the ASTM D2270 standard, find the values for L and H based on the sample's kinematic viscosity at 100°C (Y).

    • L: Kinematic viscosity at 40°C of a reference oil with a VI of 0.

    • H: Kinematic viscosity at 40°C of a reference oil with a VI of 100.

  • Calculate VI:

    • If the sample's viscosity at 100°C is between 2.0 and 70.0 mm²/s, use the formula: VI = [(L - U) / (L - H)] * 100

    • For viscosities above 70.0 mm²/s, specific equations provided in the standard must be used.[9][10]

Data Presentation and Interpretation

The collected data should be organized into a clear, tabular format to facilitate analysis and comparison.

Table 1: Temperature-Dependent Properties of Heptyl Nonyl Adipate (Illustrative Data)

Temperature (°C)Kinematic Viscosity (mm²/s or cSt)Density (g/cm³)
2512.8[3][19]0.920[3][19]
407.520.908
1002.250.866

Note: Data for 40°C and 100°C are illustrative for VI calculation purposes and represent typical behavior for an adipate ester.

Data Interpretation: From the illustrative data, we can calculate the Viscosity Index. Using the kinematic viscosity at 100°C (Y = 2.25 cSt), one would consult the ASTM D2270 tables to find the corresponding L and H values. With the kinematic viscosity at 40°C (U = 7.52 cSt), the VI can be calculated, providing a single, standardized value for the oil's viscosity-temperature behavior. The density data clearly shows a linear decrease with increasing temperature, as expected.

Implications for Research and Drug Development

A thorough understanding of HNA's viscosity and density is critical for its effective use:

  • Formulation Stability: In emulsions or suspensions, viscosity affects the rate of phase separation. Temperature fluctuations during storage and transport can impact product stability if the VI is low.

  • Medical Device Performance: For polymers plasticized with HNA (e.g., PVC tubing used for drug administration), temperature changes can alter flexibility. A high VI ensures more consistent mechanical properties across a range of clinical environments.

  • Processability: During the manufacturing of plasticized polymers, the viscosity of HNA at processing temperatures (which are often elevated) will influence the energy required for mixing and extrusion.

  • Drug Delivery: In transdermal patches or polymer-based implants, the plasticizer can influence the diffusion rate of the active pharmaceutical ingredient (API). The temperature-dependent viscosity of HNA can, therefore, affect the drug release profile.

Conclusion

The viscosity index and temperature-dependent density are fundamental properties of heptyl nonyl adipate that govern its performance in high-value applications. By employing standardized methodologies such as ASTM D445, D4052, and D2270, researchers and developers can obtain reliable, high-quality data. This information is indispensable for formulating stable products, designing predictable drug delivery systems, and optimizing manufacturing processes, ultimately ensuring the safety and efficacy of the final pharmaceutical or medical product.

References

  • ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021. [Link]

  • ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C, ASTM International, West Conshohocken, PA, 2016. [Link]

  • ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022. [Link]

  • ASTM International. (2019). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
  • ANSI Webstore. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D445. Retrieved from [Link]

  • eralytics. (n.d.). ASTM D2270. Retrieved from [Link]

  • IHS Markit. (n.d.). ASTM D2270-10.
  • ASTM International. (2024). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C.
  • ASTM International. (2023). Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
  • Lonroy Equipment. (2023). ASTM D445-2018 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (Calculation of Dynamic Viscosity).
  • Federal Aviation Administration. (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter.
  • Scientific Polymer Products, Inc. (n.d.). Di(n-heptyl, n-nonyl) adipate. Retrieved from [Link]

Sources

Exploratory

Phase transition behavior of heptyl nonyl adipate

An In-depth Technical Guide to the Phase Transition Behavior of Heptyl Nonyl Adipate For Researchers, Scientists, and Drug Development Professionals Abstract Heptyl nonyl adipate, a mixed dialkyl ester of adipic acid, se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Phase Transition Behavior of Heptyl Nonyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl nonyl adipate, a mixed dialkyl ester of adipic acid, serves as a critical component in various formulations, notably as a plasticizer. Its physical state, governed by its phase transition behavior, is paramount to its functionality and performance. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks used to characterize the phase transitions of heptyl nonyl adipate. While specific experimental data for this mixed ester is not extensively documented, this guide synthesizes established knowledge from analogous long-chain adipate esters to present a predictive and methodological framework. We will explore the fundamental principles of phase transitions in these systems and detail the experimental protocols for differential scanning calorimetry (DSC), X-ray diffraction (XRD), and rheological analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to investigate and understand the thermal behavior of heptyl nonyl adipate and similar ester compounds.

Introduction: The Significance of Phase Transitions in Adipate Esters

Adipate esters are widely utilized as plasticizers to enhance the flexibility and durability of polymeric materials.[1] Heptyl nonyl adipate, a mixed ester with C7 and C9 alkyl chains, is valued for its performance at low temperatures.[2] The phase transition behavior—specifically melting, crystallization, and glass transition—dictates the material's physical state and, consequently, its efficacy as a plasticizer. Understanding these transitions is crucial for predicting material performance, ensuring stability, and optimizing formulation processes.

The transition from a crystalline or semi-crystalline solid to an amorphous liquid state, or vice-versa, involves significant changes in molecular ordering and mobility. For heptyl nonyl adipate, these transitions will influence its viscosity, miscibility with other components, and its ability to impart flexibility to a polymer matrix.

Theoretical Framework: Molecular Structure and Phase Behavior

The phase transition temperatures and enthalpies of adipate esters are intrinsically linked to their molecular structure. Key factors influencing these properties include:

  • Alkyl Chain Length: Longer alkyl chains generally lead to higher melting points and enthalpies of fusion due to increased van der Waals forces between molecules.[3]

  • Symmetry: The asymmetry introduced by having two different alkyl chains (heptyl and nonyl) can disrupt crystal packing, potentially leading to a lower melting point and a broader melting range compared to symmetrical diesters.

  • Intermolecular Interactions: The ester functional groups contribute to dipole-dipole interactions, which, along with the van der Waals forces of the alkyl chains, govern the cohesive energy of the crystal lattice.

The crystallization process from the melt involves nucleation and crystal growth. The rate of these processes is temperature-dependent and influences the resulting crystalline morphology. Supercooling, the phenomenon where a liquid is cooled below its melting point without solidifying, is also a common characteristic of these materials.[3]

Experimental Characterization of Phase Transitions

A multi-faceted experimental approach is essential for a thorough characterization of the phase transition behavior of heptyl nonyl adipate. The following sections detail the core techniques and the rationale behind their application.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying thermal transitions.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of heptyl nonyl adipate into an aluminum DSC pan. Hermetically seal the pan to prevent any volatilization during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected melting point (e.g., 50°C) to ensure a fully molten state and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization temperature (e.g., -120°C). This step will record the crystallization exotherm.

    • Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 50°C). This step will record the melting endotherm.

  • Data Analysis: The resulting thermogram will show peaks corresponding to crystallization (exothermic) and melting (endothermic). The onset temperature of the melting peak is typically reported as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf). The glass transition (Tg) will appear as a step change in the baseline.[5]

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of heptyl nonyl adipate start->weigh seal Seal in aluminum pan weigh->seal load Load sample and reference pans seal->load thermal_program Execute Thermal Program: 1. Heat to 50°C 2. Cool to -120°C 3. Heat to 50°C load->thermal_program acquire Acquire thermogram thermal_program->acquire analyze Analyze thermogram for Tm, Tc, ΔH acquire->analyze end End analyze->end

Caption: A flowchart illustrating the key steps in performing a Differential Scanning Calorimetry (DSC) experiment.

X-Ray Diffraction (XRD)

XRD is a powerful technique for probing the crystalline structure of materials.[6] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the arrangement of molecules in the crystal lattice. For semi-crystalline materials like adipate esters, XRD can provide information on the degree of crystallinity and the polymorphic form.[7]

  • Sample Preparation: A thin film of heptyl nonyl adipate is prepared on a temperature-controlled sample stage.

  • Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a temperature-controlled stage.

  • Data Acquisition:

    • Cool the sample to a temperature below its crystallization point to induce solidification.

    • Acquire an XRD pattern over a range of 2θ angles (e.g., 5° to 40°). Sharp peaks in the diffraction pattern are indicative of a crystalline structure, while broad, diffuse scattering suggests an amorphous phase.[6]

    • Incrementally heat the sample and acquire XRD patterns at various temperatures through the melting transition.

  • Data Analysis: The disappearance of diffraction peaks upon heating confirms the melting transition. The positions and intensities of the peaks can be used to identify the crystal system and unit cell parameters. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Diagram: XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation start Start prepare_film Prepare thin film of heptyl nonyl adipate start->prepare_film mount Mount sample on temperature-controlled stage prepare_film->mount cool Cool sample to induce crystallization mount->cool acquire_patterns Acquire XRD patterns at various temperatures cool->acquire_patterns analyze_patterns Analyze peak positions, intensities, and broadening acquire_patterns->analyze_patterns determine_structure Determine crystal structure and degree of crystallinity analyze_patterns->determine_structure end End determine_structure->end

Caption: A flowchart outlining the procedure for temperature-dependent X-Ray Diffraction (XRD) analysis.

Rheology

Rheological measurements provide insights into the flow and deformation behavior of materials. For heptyl nonyl adipate, rheology can be used to monitor the change in viscosity as it undergoes a phase transition. This is particularly useful for understanding its processability and performance as a plasticizer.

  • Sample Preparation: A small amount of heptyl nonyl adipate is placed between the parallel plates or cone and plate of a rheometer.

  • Instrument Setup: The geometry gap is set to a precise distance (e.g., 1 mm).

  • Measurement Protocol:

    • Perform an oscillatory temperature sweep. The sample is subjected to a small-amplitude sinusoidal shear strain at a constant frequency while the temperature is ramped up or down through the transition range.

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • Data Analysis: A sharp decrease in the storage modulus and complex viscosity will indicate the melting transition. The temperature at which G' and G'' crossover is often associated with a solid-to-liquid transition.

Expected Phase Transition Behavior of Heptyl Nonyl Adipate

Based on available data and the behavior of similar adipate esters, the following phase transition characteristics can be anticipated for heptyl nonyl adipate:

PropertyExpected Value/BehaviorRationale/Supporting Evidence
Melting Point (Tm) In the range of -95°C to 7.49°C.[8][9] The wide range may be due to different isomeric compositions or experimental conditions.The asymmetrical alkyl chains may lead to a lower melting point compared to symmetrical diesters with similar molecular weights.
Crystallization Temperature (Tc) Expected to be lower than the melting point due to supercooling.A common phenomenon in long-chain organic molecules.[3]
Enthalpy of Fusion (ΔHf) Expected to be in a range similar to other adipate diesters.The energy required to overcome intermolecular forces in the crystalline state.
Glass Transition Temperature (Tg) Expected to be significantly lower than the melting point.Adipate plasticizers are known for their low-temperature flexibility, which is associated with a low Tg.[1]
Crystalline Structure Likely to form a polymorphic crystalline structure.Many long-chain esters exhibit polymorphism, with different crystal packing arrangements.[7][10]

Conclusion

The phase transition behavior of heptyl nonyl adipate is a critical determinant of its physical properties and performance in various applications. While specific, in-depth studies on this particular mixed ester are limited, a robust understanding can be developed by applying established analytical techniques and drawing parallels with well-characterized adipate esters. This guide has provided a comprehensive framework for such an investigation, detailing the theoretical underpinnings and practical methodologies of DSC, XRD, and rheology. By following these protocols, researchers can effectively characterize the thermal properties of heptyl nonyl adipate, enabling informed formulation development and a deeper understanding of its material science.

References

  • Singleton, W. S., et al. (1967). X-ray diffraction study of some normal alkyl esters of long-chain acids. Lipids, 2(3), 204-207. [Link]

  • Gaspar, J., et al. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Molecules, 25(3), 735. [Link]

  • Kholikov, K., et al. (2021). Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. Polymers, 13(24), 4381. [Link]

  • Wang, H., et al. (2021). Rheological properties of dioctyl adipate-modified asphalt binder. Road Materials and Pavement Design, 22(sup1), S216-S232. [Link]

  • Janik, M., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Catalysts, 11(10), 1238. [Link]

  • Taylor & Francis. (n.d.). Dioctyl adipate – Knowledge and References. [Link]

  • ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers. [Link]

  • ResearchGate. (2021). Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adipates. [Link]

  • ResearchGate. (n.d.). Fibrous long‐chain organic acid cellulose esters and their characterization by diffuse reflectance FTIR spectroscopy, solid‐state CP/MAS 13C‐NMR, and X‐ray diffraction. [Link]

  • Physics Forums. (2019). Question about crystal structure of long chain fatty acids (XRD). [Link]

  • PureSynth. (n.d.). Heptylnonyl Adipate (So Called) [Plasticizer]. [Link]

  • scipoly.com. (n.d.). Di(n-heptyl, n-nonyl) adipate. [Link]

  • ResearchGate. (n.d.). Differential calorimetry scans (heating in black, cooling in gray) of... [Link]

  • Bruylants, G., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 114, 114-123. [Link]

  • Li, J., et al. (2025). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. RSC Advances, 15(12), 8031-8041. [Link]

  • Wang, Y., et al. (2018). Synthesis of pentaerythritol adipate ester-based Zinc Alkoxide and its thermal stability on PVC. MOJ Polymer Science, 2(1), 12-15. [Link]

  • V M S, C., et al. (2022). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. Journal of Chemical & Engineering Data, 67(11), 3299-3313. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Fiveable. (2025). X-ray diffraction | Polymer Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link]

  • Campbell, D., & White, J. R. (n.d.). Chapter 7. XRD. [Link]

  • Avantor. (n.d.). Heptylnonyl adipate (so called) plasticizer. [Link]

  • Kholikov, K. M., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Toxics, 9(8), 189. [Link]

  • Li, Y., et al. (2017). Influence of polyethylene glycol on the phase transition of poly(butylene adipate) thin films: Polymorphic control. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 184, 24-30. [Link]

  • Kulawska, M., et al. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 9-15. [Link]

  • Pan, P., et al. (2007). Effect of poly(ethylene adipate) with different molecular weights on the crystallization behavior and mechanical properties of biodegradable poly(L-lactide). Journal of Applied Polymer Science, 105(4), 2196-2203. [Link]

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Protocols & Analytical Methods

Method

Protocols for the Synthesis of Heptyl Nonyl Adipate via Esterification

An Application Note for Drug Development and Research Professionals Abstract Heptyl nonyl adipate is a mixed dialkyl ester of adipic acid, valued for its properties as a plasticizer and lubricant base stock. Its synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development and Research Professionals

Abstract

Heptyl nonyl adipate is a mixed dialkyl ester of adipic acid, valued for its properties as a plasticizer and lubricant base stock. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to achieve high yield and purity, particularly given the statistical distribution of products inherent in mixed esterifications. This document provides detailed protocols for the synthesis of heptyl nonyl adipate via two primary esterification routes: classic acid-catalyzed Fischer-Speier esterification and modern enzyme-catalyzed esterification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, rationale for procedural choices, and methods for product characterization and purification.

Introduction and Strategic Overview

The synthesis of adipate esters is a cornerstone of industrial chemistry, with applications ranging from PVC plasticizers to synthetic lubricants.[1] Heptyl nonyl adipate, a mixed diester, presents a unique synthetic challenge compared to its symmetrical counterparts. The direct co-esterification of adipic acid with a mixture of heptanol and nonanol inevitably leads to a statistical mixture of three products: diheptyl adipate, dinonyl adipate, and the desired heptyl nonyl adipate.

This guide details two robust methodologies to approach this synthesis:

  • Acid-Catalyzed Fischer Esterification: A traditional, cost-effective method utilizing a strong acid catalyst. This approach is rapid but requires careful management of the product mixture and purification challenges.[2][3]

  • Enzymatic Esterification: A "green chemistry" approach using lipases, which offers high selectivity and operates under mild conditions, minimizing byproduct formation and simplifying purification.[1][4]

The choice between these methods depends on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations.

Reaction Mechanisms and Key Principles

Fischer-Speier Esterification

Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][5] The mechanism involves several equilibrium steps, as illustrated below.

Causality Behind the Process:

  • Catalyst Role: A strong acid (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of adipic acid. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol's hydroxyl group.[3]

  • Equilibrium Control: The reaction produces water as a byproduct. According to Le Châtelier's principle, the removal of water is critical to drive the equilibrium towards the formation of the ester product.[3][6] This is typically achieved through azeotropic distillation (e.g., with toluene or using a Dean-Stark apparatus) or by operating under a vacuum.

  • Reactant Stoichiometry: Using an excess of the alcohol(s) can also shift the equilibrium to favor product formation.[6][7]

Diagram: Fischer-Speier Esterification Mechanism

Caption: The multi-step mechanism of Fischer-Speier esterification.

Lipase-Catalyzed Esterification

Enzymatic esterification utilizes lipases, typically in an immobilized form, to catalyze the reaction under significantly milder conditions.[1] Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is highly effective for this transformation.[8][9]

Causality Behind the Process:

  • Mild Conditions: The reaction proceeds at lower temperatures (typically 50-70°C), which prevents side reactions like alcohol dehydration or product degradation that can occur at the higher temperatures of acid catalysis.[9]

  • High Selectivity: Enzymes offer high substrate specificity, reducing the formation of unwanted byproducts.

  • Environmental Benefits: This method avoids the use of corrosive strong acids and harsh workup conditions. The enzyme catalyst is recoverable and reusable.[8]

  • Water Removal: As with acid catalysis, water removal is crucial. This is often accomplished by applying a vacuum to the reaction system.[4]

Protocol 1: Acid-Catalyzed Synthesis of Heptyl Nonyl Adipate

This protocol describes a one-pot synthesis yielding a statistical mixture of adipate diesters, which will require purification to isolate the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Adipic Acid≥99%Sigma-Aldrich
1-Heptanol≥98%Alfa Aesar
1-Nonanol≥98%TCI
p-Toluenesulfonic acid (TsOH)Monohydrate, ≥98.5%Sigma-AldrichCatalyst
TolueneAnhydrous, ≥99.8%Fisher ScientificAzeotropic agent for water removal
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization wash
Brine (Saturated NaCl)ACS ReagentVWRFor aqueous wash
Anhydrous Magnesium Sulfate≥97%Sigma-AldrichDrying agent
HexaneACS GradeFisher ScientificFor chromatography
Ethyl AcetateACS GradeFisher ScientificFor chromatography
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum pump and distillation apparatus for purification

  • Glass column for chromatography

Diagram: Experimental Workflow for Acid-Catalyzed Synthesis

Workflow_Acid_Catalysis A 1. Charge Reactants Adipic Acid, Heptanol, Nonanol, Toluene, TsOH B 2. Assemble Apparatus Flask + Dean-Stark + Condenser A->B C 3. Reaction & Reflux Heat to reflux (~110-120°C) Collect water in Dean-Stark trap B->C D 4. Monitor Progress TLC or GC analysis C->D E 5. Cool & Quench Cool to room temperature Dilute with ethyl acetate D->E F 6. Aqueous Work-up Wash with NaHCO₃ solution Wash with Brine E->F G 7. Dry & Concentrate Dry organic phase (MgSO₄) Filter and evaporate solvent F->G H 8. Purify Product Vacuum Distillation or Column Chromatography G->H I 9. Characterize GC-MS, NMR, FTIR H->I

Caption: Step-by-step workflow for acid-catalyzed esterification.

Detailed Experimental Protocol
  • Reactant Charging: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add adipic acid (14.6 g, 0.10 mol), 1-heptanol (11.6 g, 0.10 mol), 1-nonanol (14.4 g, 0.10 mol), and toluene (150 mL).

    • Rationale: An equimolar ratio of the dicarboxylic acid to each alcohol is used. Toluene serves as the solvent and azeotropic agent to remove water.[6]

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol% relative to total alcohol).

    • Rationale: 1-5 mol% of an acid catalyst is typically sufficient to achieve a reasonable reaction rate without causing excessive side reactions.[9]

  • Apparatus Setup: Fit the flask with a Dean-Stark trap, a reflux condenser, and a thermometer.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The boiling point of the toluene azeotrope will allow for the continuous removal of water, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-8 hours).

    • Rationale: Continuous removal of water is the primary driving force for this equilibrium-limited reaction.[3]

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via gas chromatography (GC) to observe the disappearance of starting materials.

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 1 L separatory funnel and dilute with 150 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (2x) to neutralize the acid catalyst, followed by 100 mL of brine (1x).

    • Rationale: The basic wash removes the TsOH catalyst and any unreacted adipic acid. The brine wash removes residual water and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove toluene and ethyl acetate.

  • Purification: The resulting crude oil is a mixture of diheptyl adipate, dinonyl adipate, and heptyl nonyl adipate. Purify the mixture via:

    • Fractional Vacuum Distillation: Separate the esters based on their boiling points. This is effective for larger scale purifications.

    • Column Chromatography: For smaller scales, use silica gel with a hexane/ethyl acetate gradient to isolate the heptyl nonyl adipate.

Protocol 2: Lipase-Catalyzed Synthesis of Heptyl Nonyl Adipate

This protocol leverages an immobilized enzyme for a cleaner, more selective synthesis under mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Adipic Acid≥99%Sigma-Aldrich
1-Heptanol≥98%Alfa Aesar
1-Nonanol≥98%TCI
Novozym® 435Immobilized CALBSigma-AldrichReusable enzyme catalyst
Molecular Sieves (4Å)ActivatedSigma-AldrichOptional, for in-situ water removal
Equipment
  • Round-bottom flask (250 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Vacuum pump and manifold

  • Thermometer or thermocouple

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Detailed Experimental Protocol
  • Reactant Charging: In a 250 mL round-bottom flask, combine adipic acid (7.3 g, 0.05 mol), 1-heptanol (5.8 g, 0.05 mol), and 1-nonanol (7.2 g, 0.05 mol).

    • Rationale: This protocol is often performed in a solvent-free system, which increases volumetric productivity.[1]

  • Enzyme Addition: Add Novozym® 435 (1.0 g, ~5% w/w of total substrates).

    • Rationale: Enzyme loading is typically between 2-10% by weight of the reactants to achieve an efficient reaction rate.[1][8]

  • Reaction Conditions:

    • Heat the mixture to 60-70°C with moderate stirring.

    • Apply a vacuum (e.g., 10-20 kPa) to the flask to continuously remove the water formed during the reaction.

    • Rationale: A vacuum is highly effective for water removal at these lower temperatures, driving the reaction to completion. Temperatures above 70°C can lead to thermal deactivation of the enzyme.[4]

  • Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture via titration or by GC analysis of aliquots. The reaction is typically complete within 6-24 hours.

  • Catalyst Recovery:

    • Once the reaction is complete, cool the mixture slightly and add a nonpolar solvent like hexane to reduce viscosity.

    • Separate the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.[8]

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting product mixture will still be statistical. However, due to the cleaner reaction, direct purification by vacuum distillation is often more straightforward than in the acid-catalyzed method.

Product Characterization

The identity and purity of the synthesized heptyl nonyl adipate must be confirmed using standard analytical techniques.

TechniquePurposeExpected Results for Heptyl Nonyl Adipate
GC-MS Purity assessment and identificationA major peak corresponding to the molecular weight of heptyl nonyl adipate (370.58 g/mol ).[10] The mass spectrum will show characteristic fragmentation patterns. Retention time will be intermediate between diheptyl and dinonyl adipate.
¹H NMR Structural confirmationδ ~4.05 ppm (t, 4H): -O-CH₂ - protons from both alkyl chains. δ ~2.25 ppm (t, 4H): -C(=O)-CH₂ - protons. δ ~1.60 ppm (m, 8H): Protons on carbons β to the ester oxygen and α to the carbonyl. δ ~1.30 ppm (m, ~20H): Methylene protons of the alkyl chains. δ ~0.88 ppm (t, 6H): Terminal methyl protons of both alkyl chains.
¹³C NMR Structural confirmationδ ~173 ppm: Carbonyl carbon (-C =O). δ ~65 ppm: Methylene carbon bonded to ester oxygen (-O-C H₂-). δ ~34 ppm: Methylene carbon α to carbonyl. δ ~22-32 ppm: Other alkyl chain carbons. δ ~14 ppm: Terminal methyl carbons.
FTIR Functional group identification~1735 cm⁻¹ (strong): C=O stretch of the ester. ~1170 cm⁻¹ (strong): C-O stretch. ~2850-2960 cm⁻¹: C-H stretches of the alkyl chains.

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Reaction Yield 1. Incomplete water removal. 2. Insufficient reaction time. 3. Catalyst deactivation (acid or enzyme).1. Ensure the Dean-Stark trap is functioning correctly or apply a stronger vacuum. Add activated molecular sieves. 2. Extend the reaction time and continue monitoring. 3. For acid catalysis, ensure catalyst is not old; for enzymatic, avoid excessive temperatures and ensure proper storage.[8]
Product Contamination 1. Incomplete removal of acid catalyst. 2. Residual unreacted starting materials.1. Perform additional NaHCO₃ washes during work-up. 2. Improve purification efficiency. Ensure the reaction has gone to completion before work-up. Adjust stoichiometry to use a slight excess of alcohols.[9]
Difficulty in Purification Boiling points of the three diester products are very close.Use a fractional distillation column with a high number of theoretical plates under a high vacuum. For chromatography, use a long column and a shallow solvent gradient for better separation.
Dark Product Color Side reactions or degradation at high temperatures (acid catalysis).Reduce the reaction temperature if possible, or shorten the reaction time. Consider switching to the milder enzymatic protocol.

References

  • Yunus, R., Abd. Ghafar, N., & Basri, M. (2009). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. Journal of the American Oil Chemists' Society, 86(8), 755-762. [Link]

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Martini, A., Ee, S. L., Zink, H., & Heeres, H. J. (2021). Improving the Sustainability of Enzymatic Synthesis of Poly(butylene adipate)-Based Copolyesters: Polycondensation Reaction in Bulk vs Diphenyl Ether. ACS Omega, 6(43), 29131–29142. [Link]

  • Ye, D., Tan, T., & Wang, F. (2008). Enzymatic synthesis of methyl adipate ester using lipase from Candida rugosa immobilised on Mg, Zn and Ni of layered double hydroxides (LDHs). Journal of Molecular Catalysis B: Enzymatic, 50(1), 33-39. [Link]

  • Gurnani, P., Sanchez-Cano, C., & Abraham, E. (2015). Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. Polymers, 7(12), 2412-2430. [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification? Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Barteczko, N., Więcławik, J., Tracz, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Materials, 14(20), 6219. [Link]

  • Organic Syntheses. (n.d.). n-HEPTYL ALCOHOL. Coll. Vol. 1, p.304 (1941); Vol. 5, p.61 (1925). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: FISCHER ESTERIFICATION. Retrieved from [Link]

  • Smith, M. B. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Lee, J.-H., Kim, S.-B., Kang, J.-W., & Kim, S.-W. (2011). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Journal of Molecular Catalysis B: Enzymatic, 72(3-4), 233-237. [Link]

  • Sharma, S., & Upadhyay, S. K. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences, 9(4). [Link]

  • Feng, Y., et al. (2009). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of agricultural and food chemistry, 57(11), 4831–4837. [Link]

  • Khan, M. I., & Yadav, A. K. (2017). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 10(9), 833-839. [Link]

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Application

Application Notes: Heptyl Nonyl Adipate (79A) as a High-Performance PVC Plasticizer in Biomedical and Industrial Formulations

Introduction & Mechanistic Overview Polyvinyl chloride (PVC) is inherently rigid due to strong intermolecular dipole-dipole interactions between its polymer chains. To render it suitable for flexible applications—ranging...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Polyvinyl chloride (PVC) is inherently rigid due to strong intermolecular dipole-dipole interactions between its polymer chains. To render it suitable for flexible applications—ranging from intravenous (IV) medical tubing to low-temperature industrial films—plasticizers must be compounded into the polymer matrix. Historically, di(2-ethylhexyl) phthalate (DEHP) dominated this space. However, due to well-documented concerns regarding DEHP's endocrine-disrupting properties and its propensity to leach into lipophilic fluids (such as blood or lipid-based drug emulsions), the pharmaceutical and medical device industries have aggressively sought biocompatible alternatives.

Aliphatic diesters, specifically adipates like heptyl nonyl adipate (also known as 79A or C7-C9 adipate), have emerged as highly efficient, low-toxicity alternatives[1]. According to the lubricating and gel theories of plasticization, 79A molecules diffuse into the PVC matrix upon heating, acting as molecular shields that neutralize polymer-polymer van der Waals forces[2]. The linear and lightly branched aliphatic backbone of 79A provides exceptional free volume, which translates to superior low-temperature flexibility (often maintaining elasticity down to -40°C) compared to rigid ortho-phthalates[3].

Physicochemical Properties & Performance Data

When selecting a plasticizer for medical or high-performance industrial PVC, the choice is a calculated compromise between solvation efficiency, thermal stability, and migration resistance[3]. Table 1 summarizes the comparative properties of 79A against other industry standards to guide formulation scientists.

Table 1: Comparative Physicochemical and Performance Metrics of Common PVC Plasticizers

PlasticizerChemical ClassMolecular Weight ( g/mol )Low-Temp FlexibilityMigration ResistancePrimary Application / Notes
DEHP (DOP) Ortho-phthalate390.5ModerateLowLegacy medical PVC; phasing out due to toxicity[4].
DOA Aliphatic Adipate370.6ExcellentLowHigh volatility; excellent for extreme cold[3].
DINA Aliphatic Adipate398.6ExcellentModerateGood alternative for wire/cable and cold environments[5].
Heptyl Nonyl Adipate (79A) Aliphatic Adipate~384.6ExcellentModerate-HighBalanced MW provides better permanence than DOA while maintaining cold flexibility[1].
TOTM Trimellitate546.8PoorHighUltra-low migration for high-heat or long-term medical storage[4].

Application Protocol 1: Formulation and Compounding of 79A-Plasticized Medical-Grade PVC

Objective: To produce a homogenous, flexible PVC compound utilizing 79A as the primary plasticizer, optimized for medical tubing applications.

Causality & Logic: The compounding process relies on the precise application of heat and shear. 79A must penetrate the porous PVC resin particles before fusion occurs. If the temperature is raised too rapidly, the PVC grains will fuse externally, trapping unabsorbed plasticizer and leading to "fish-eyes" (unplasticized gel particles) and long-term exudation[6].

Step-by-Step Methodology:

  • Resin Preparation: Weigh 100 parts per hundred resin (phr) of high-molecular-weight suspension PVC (K-value 70-75, ideal for mechanical strength).

  • Dry Blending: Transfer the PVC resin to a high-intensity shear mixer. Initiate mixing and heat the jacket to 60°C to open the pores of the PVC particles.

  • Plasticizer Addition: Slowly inject 40 phr of Heptyl Nonyl Adipate (79A) and 2 phr of an epoxidized soybean oil (ESO) co-stabilizer. (Note: ESO acts synergistically with primary thermal stabilizers to scavenge HCl released during heating, preventing polymer degradation).

  • Absorption Phase: Continue high-shear mixing until the temperature reaches 90°C–100°C. At this "dry point," the 79A is fully absorbed into the resin pores, transitioning the mixture from a wet slurry to a free-flowing dry powder.

  • Cooling: Discharge the dry blend into a cooling mixer to drop the temperature below 40°C, preventing premature fusion.

  • Melt Compounding: Feed the dry blend into a twin-screw extruder with a temperature profile of 150°C to 170°C. The mechanical shear and heat will collapse the gel structure, forming a homogenous melt[2]. Extrude into pellets for subsequent molding or tube extrusion.

Application Protocol 2: In Vitro Migration and Leaching Assay

Objective: To quantify the extraction rate of 79A from the PVC matrix into physiological simulants, ensuring compliance with biocompatibility standards for drug delivery.

Causality & Logic: Adipates have higher solubility in lipophilic or surfactant-rich aqueous media compared to pure water. To create a self-validating system, this protocol uses a worst-case simulant (e.g., 50% ethanol or a lipid emulsion) and incorporates internal standards to calculate exact recovery rates, ensuring the analytical data is rigorously trustworthy.

Step-by-Step Methodology:

  • Sample Preparation: Cut the 79A-plasticized PVC into standardized coupons (e.g., 10 cm² surface area) to ensure reproducible surface-to-volume ratios.

  • Incubation: Submerge the coupons in 50 mL of the chosen simulant (e.g., synthetic blood plasma or 50% EtOH) in sealed, inert borosilicate glass vials.

  • Extraction: Incubate at 37°C (physiological temperature) under continuous orbital agitation (100 rpm) for 72 hours.

  • Solid Phase Extraction (SPE): Remove 5 mL aliquots of the simulant. Pass through a pre-conditioned C18 SPE cartridge to concentrate the leached 79A and remove matrix interferences.

  • Elution & Spiking: Elute the 79A with 2 mL of hexane. Spike the eluate with a known concentration of a deuterated internal standard (e.g., DINA-d4) to validate extraction efficiency.

  • GC-MS Quantification: Inject 1 µL into a Gas Chromatograph-Mass Spectrometer. Quantify the 79A peak area relative to the internal standard.

  • Self-Validation Check: Simultaneously run a blank simulant (negative control) and a spiked simulant (positive control) through the entire workflow. Accept data only if the positive control recovery is between 95% and 105%.

G N1 Prepare 79A-PVC Standardized Coupons N2 Incubate in Simulant Media (e.g., Blood Plasma, Saline) N1->N2 Immerse N3 Controlled Extraction (37°C, Agitation) N2->N3 Time-course N4 Aliquoting & Sample Prep (Solid Phase Extraction) N3->N4 Isolate N5 GC-MS / HPLC Analysis for 79A Quantification N4->N5 Inject N6 Data Validation: Recovery & Blank Checks N5->N6 Validate N7 Toxicological Risk Assessment N6->N7 Report

Workflow for in vitro migration and leaching analysis of 79A from PVC matrices.

Biodegradation and Environmental Profile

For drug development and medical device professionals, the end-of-life environmental impact of disposable PVC is a growing regulatory concern. Saturated diester compounds like adipates exhibit significantly better biodegradation characteristics compared to legacy phthalates[7]. Research demonstrates that common soil bacteria, such as Rhodococcus rhodochrous, can rapidly mediate the primary biodegradation of di(heptyl, nonyl) adipate. In standardized OECD 301 assays, acclimated activated sludge systems achieve 67% to >99% primary biodegradation of these adipate esters within 24 hours, effectively eliminating the appearance of stable, toxic metabolites that plague DEHP disposal[5][7].

Conclusion

Heptyl nonyl adipate (79A) stands as a robust, high-efficiency plasticizer capable of bridging the gap between the stringent safety requirements of the biomedical sector and the performance demands of flexible PVC. By understanding the thermodynamic mechanisms of polymer-plasticizer interaction and implementing rigorous, self-validating compounding and extraction protocols, formulation scientists can confidently transition away from legacy phthalates without sacrificing material integrity.

Sources

Method

Application Notes and Protocols for Incorporating Heptyl Nonyl Adipate into Hydraulic Fluids

Introduction: The Role of Heptyl Nonyl Adipate in High-Performance Hydraulic Fluids Heptyl nonyl adipate (CAS No. 68515-75-3) is a synthetic diester that serves as a high-performance Group V base oil or a functional addi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Heptyl Nonyl Adipate in High-Performance Hydraulic Fluids

Heptyl nonyl adipate (CAS No. 68515-75-3) is a synthetic diester that serves as a high-performance Group V base oil or a functional additive in the formulation of advanced hydraulic fluids.[1] Its chemical structure, characterized by a central adipic acid backbone with heptyl and nonyl alcohol ester linkages, imparts a unique combination of properties beneficial for hydraulic systems operating under demanding conditions. The primary advantages of incorporating heptyl nonyl adipate include a wide operating temperature range, excellent thermal and oxidative stability, and inherent lubricity.[2][3] These attributes address the increasing demands for higher efficiency, extended equipment life, and environmental adaptability in modern hydraulic systems.[4]

This document provides detailed application notes and protocols for researchers, scientists, and formulation professionals on the effective incorporation of heptyl nonyl adipate into hydraulic fluid formulations. The focus is on providing a scientifically grounded and practical framework for leveraging the performance benefits of this synthetic ester.

Core Principles: Why Adipate Esters Enhance Hydraulic Fluid Performance

The decision to incorporate heptyl nonyl adipate into a hydraulic fluid formulation is driven by the need to overcome the limitations of conventional mineral oils (Groups I, II, and III) and to enhance specific performance characteristics.[1][5] Adipate esters, as polar molecules, offer two primary advantages:

  • Improved Solvency and Dispersancy: The polarity of heptyl nonyl adipate enhances the solubility of performance additives and helps to keep sludge and varnish precursors in suspension.[6] This leads to cleaner hydraulic systems and more consistent performance over the fluid's lifetime.

  • Enhanced Lubricity and Film Strength: The ester linkages are attracted to metal surfaces, forming a resilient lubricating film that reduces friction and wear, particularly in boundary lubrication regimes.

The branched and linear alkyl chains of heptyl nonyl adipate contribute to a low pour point and a high viscosity index (VI), meaning the fluid's viscosity changes less with temperature fluctuations.[3] This is critical for hydraulic systems that experience cold starts or operate at high temperatures.[7]

Physicochemical Properties of Heptyl Nonyl Adipate

A thorough understanding of the physical and chemical properties of heptyl nonyl adipate is fundamental to its successful application.

PropertyTypical ValueTest MethodSignificance in Hydraulic Fluid Formulation
CAS Number 68515-75-3N/AUnique identifier for the chemical substance.
Molecular Weight 370.57 g/mol N/AInfluences volatility and viscosity characteristics.
Kinematic Viscosity @ 40°C ~12.0 cStASTM D445A key parameter for hydraulic fluid classification (e.g., ISO VG).[8]
Kinematic Viscosity @ 100°C ~3.2 cStASTM D445Used in conjunction with 40°C viscosity to calculate the Viscosity Index.
Viscosity Index (VI) ~137ASTM D2270A higher VI indicates greater viscosity stability over a wide temperature range.[3]
Pour Point < -45°CASTM D97Indicates the lowest temperature at which the fluid will flow, critical for low-temperature applications.[3]
Flash Point > 200°CASTM D92A measure of the fluid's resistance to ignition, important for safety.
Density @ 25°C ~0.920 g/cm³ASTM D1298Affects the mass of fluid in a system and can be used for quality control.

Protocols for Incorporation and Performance Evaluation

The successful integration of heptyl nonyl adipate into a hydraulic fluid formulation requires a systematic approach, from initial blending to comprehensive performance testing.

Part 1: Blending Procedures

The following protocols are provided for laboratory and pilot-scale blending. The key to a successful blend is ensuring homogeneity and preventing the introduction of contaminants.

Laboratory-Scale Blending Protocol (1-Liter Batch)

  • Preparation:

    • Ensure all glassware (beakers, flasks) and mixing equipment (magnetic stirrer, overhead stirrer with propeller blade) are clean and dry.

    • Accurately weigh all components: base oil(s) (e.g., Group II, Group III mineral oil, or PAO), heptyl nonyl adipate, and the additive package (anti-wear, antioxidant, corrosion inhibitor, etc.).

  • Blending:

    • Charge the primary base oil into the blending vessel.

    • Begin agitation at a moderate speed (e.g., 200-300 rpm) to create a vortex without splashing.

    • Gently heat the base oil to 50-60°C to reduce viscosity and improve solubility of additives.

    • Slowly add the heptyl nonyl adipate to the vortex.

    • If using an additive package, pre-dissolve it in a small portion of the heptyl nonyl adipate before adding to the main blend to ensure complete dissolution.

    • Continue mixing for a minimum of 60 minutes after all components have been added. Maintain the temperature at 50-60°C during this time.

  • Homogenization and Quality Control:

    • Visually inspect the blend for clarity and the absence of suspended particles.

    • Allow the blend to cool to room temperature while continuing to stir at a reduced speed.

    • Take a sample for quality control testing (e.g., kinematic viscosity at 40°C) to confirm the blend meets the desired specifications.

Pilot-Scale Blending Protocol (100-Liter Batch)

  • Equipment Preparation:

    • Utilize a clean, dry, jacketed blending tank equipped with a variable-speed mixer (e.g., propeller or turbine type).

    • Ensure all transfer lines and pumps are clean.

  • Blending Process:

    • Charge the primary base oil into the blending tank.

    • Start the mixer at a speed sufficient to create good top-to-bottom circulation without excessive air entrainment.

    • Circulate a heating medium (e.g., hot water or low-pressure steam) through the tank jacket to raise the base oil temperature to 60-70°C.

    • Add the heptyl nonyl adipate through an addition port or by pumping it into the tank.

    • Introduce the additive package. For solid additives, a high-shear mixer may be beneficial for initial dispersion in a portion of the base oil before adding to the main tank.

    • Continue mixing for 2-4 hours after all components are added, maintaining the temperature.

  • Final Steps:

    • Circulate cooling water through the tank jacket to bring the blend to ambient temperature.

    • Filter the final product through a 5-10 micron filter to remove any potential contaminants.

    • Conduct comprehensive quality control testing on a sample from the finished batch.

Diagram: Laboratory Blending Workflow

Blending_Workflow cluster_prep Preparation cluster_blending Blending cluster_qc Final Steps weigh_base_oil Weigh Base Oil(s) charge_base_oil Charge Base Oil weigh_base_oil->charge_base_oil weigh_hna Weigh Heptyl Nonyl Adipate add_hna Add Heptyl Nonyl Adipate weigh_hna->add_hna weigh_additives Weigh Additives add_additives Add Additives weigh_additives->add_additives heat_agitate Heat & Agitate (50-60°C) charge_base_oil->heat_agitate heat_agitate->add_hna add_hna->add_additives mix Mix for 60 min add_additives->mix cool Cool to Room Temp mix->cool visual_inspect Visual Inspection cool->visual_inspect qc_sample QC Sampling visual_inspect->qc_sample

Caption: A logical workflow for the laboratory-scale blending of hydraulic fluids containing heptyl nonyl adipate.

Part 2: Recommended Treat Rates

The concentration of heptyl nonyl adipate will depend on the desired performance characteristics and the primary base stock used.

Application GoalPrimary Base StockRecommended Treat Rate (wt%)Rationale
Low-Temperature Fluidity Improvement Group II / III Mineral Oil5 - 20%Acts as a pour point depressant and improves the viscosity index for better cold-start performance.[9]
Additive Solubilizer & Seal Swell Agent Polyalphaolefin (PAO)5 - 15%PAOs can cause seal shrinkage and have poor additive solubility; the polar nature of the adipate ester counteracts these effects.[10][11]
Co-Base Oil for High-Performance Synthetic Blends PAO / Group III20 - 50%Creates a synthetic blend with a balance of excellent thermal stability, low-temperature performance, and good lubricity.
Primary Base Stock for Environmentally Acceptable Hydraulic Fluids (HEES) N/A> 60% (with additive package)Saturated synthetic esters like heptyl nonyl adipate are key components in formulating biodegradable and low-toxicity hydraulic fluids.[12][13]
Part 3: Performance Evaluation Protocols

After blending, the new formulation must be rigorously tested to validate its performance. The following are key ASTM test methods for evaluating hydraulic fluids.

Protocol 1: Viscosity and Low-Temperature Performance

  • Kinematic Viscosity (ASTM D445):

    • Measure the kinematic viscosity of the fluid at 40°C and 100°C using a calibrated glass capillary viscometer.

    • These values are crucial for determining the ISO viscosity grade of the hydraulic fluid.[8]

  • Viscosity Index (ASTM D2270):

    • Calculate the VI using the kinematic viscosity values obtained at 40°C and 100°C.[14][15][16]

    • A higher VI indicates better viscosity stability across a range of temperatures.

  • Pour Point (ASTM D97):

    • Determine the lowest temperature at which the oil will continue to flow.

    • This is a critical parameter for hydraulic systems operating in cold environments.[17]

Protocol 2: Shear Stability

  • Shear Stability using a Diesel Injector Apparatus (ASTM D6278):

    • This test measures the permanent viscosity loss of the fluid after being subjected to high shear forces.[7][9][17][18]

    • It is particularly important for multigrade hydraulic fluids containing viscosity index improvers.

    • A lower percentage of viscosity loss indicates better shear stability.

Protocol 3: Oxidation Stability

  • Oxidation Characteristics of Inhibited Mineral Oils (ASTM D943 - TOST):

    • This method evaluates the oxidation stability of the fluid in the presence of oxygen, water, and metal catalysts at an elevated temperature.[2][3][12][19]

    • The test measures the time it takes for the fluid's acid number to reach a specified level.

    • A longer "TOST life" indicates better resistance to oxidation and a potentially longer service life for the fluid.

Protocol 4: Seal Compatibility

  • Rubber Property — Effect of Liquids (ASTM D471):

    • This is a critical test to ensure the hydraulic fluid does not cause excessive swelling or shrinkage of elastomeric seals.[10][20][21]

    • Standard elastomer samples (e.g., Nitrile, Viton) are immersed in the fluid at a specified temperature for a set duration.

    • Changes in volume, hardness, and tensile strength are measured.

    • Heptyl nonyl adipate can help to counteract the seal shrinkage sometimes caused by PAO base stocks.[11]

Diagram: Performance Evaluation Workflow

Performance_Evaluation cluster_tests Performance Testing Battery cluster_analysis Data Analysis & Formulation Optimization start Blended Hydraulic Fluid Sample viscosity_tests Viscosity & Low Temp (ASTM D445, D2270, D97) start->viscosity_tests shear_stability Shear Stability (ASTM D6278) start->shear_stability oxidation_stability Oxidation Stability (ASTM D943) start->oxidation_stability seal_compatibility Seal Compatibility (ASTM D471) start->seal_compatibility analyze_data Analyze Test Data viscosity_tests->analyze_data shear_stability->analyze_data oxidation_stability->analyze_data seal_compatibility->analyze_data compare_spec Compare to Performance Specifications analyze_data->compare_spec optimize Optimize Formulation (Adjust Treat Rates) compare_spec->optimize If specs not met final_formulation Final Formulation compare_spec->final_formulation If specs are met optimize->start Re-blend & Re-test

Caption: A systematic workflow for the performance evaluation of hydraulic fluid formulations containing heptyl nonyl adipate.

Safety and Handling of Heptyl Nonyl Adipate

While heptyl nonyl adipate is not classified as a hazardous substance, standard laboratory and industrial hygiene practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses and chemical-resistant gloves (e.g., nitrile) when handling.

  • Skin Contact: In case of contact, wash the affected area with soap and water. It may cause mild skin irritation.[4]

  • Inhalation: Avoid breathing vapors or mists. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in tightly sealed containers.

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

Heptyl nonyl adipate is a versatile and high-performance component for formulating advanced hydraulic fluids. Its incorporation can significantly improve low-temperature fluidity, thermal and oxidative stability, and lubricity. By following the detailed protocols for blending and performance evaluation outlined in this guide, researchers and formulators can effectively harness the benefits of this synthetic ester to develop hydraulic fluids that meet the stringent demands of modern equipment. A systematic, data-driven approach is key to optimizing formulations and achieving the desired balance of performance, cost, and environmental considerations.

References

  • Z&S Lubricants. (n.d.). High-Performance Hydraulic Fluids with Synthetic Esters. Retrieved from [Link]

  • ASTM International. (2020). D6278 Standard Test Method for Shear Stability of Polymer Containing Fluids Using a European Diesel Injector Apparatus. Retrieved from [Link]

  • Q8Oils. (2020, January 2). Why saturated synthetic ester oils are n°1 for hydraulic fluids. Retrieved from [Link]

  • Noria Corporation. (n.d.). Temperature Stability of Lubricants and Hydraulic Fluids. Retrieved from [Link]

  • Texas Refinery Corp. (n.d.). SYNTHETIC LOW TEMP UNIVERSAL TORQUE FLUID. Retrieved from [Link]

  • Evisco. (2026, January 4). Viscosity, Pour Point, and Additives: What Really Determines Hydraulic Oil Performance. Retrieved from [Link]

  • ASTM International. (2024, May 13). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. Retrieved from [Link]

  • STLE. (n.d.). Lubrication Fundamentals - Viscosity index and classifications. Retrieved from [Link]

  • Amspec. (2024, August 21). How to Calculate the Viscosity Index of a Lubricant. Retrieved from [Link]

  • Noria Corporation. (n.d.). Base Oil Groups Explained. Retrieved from [Link]

  • STLE. (2007, April 24). Hydraulic Fluids: The Pressure to Perform Better. Retrieved from [Link]

  • Statoil. (2018, November 4). Hydraulic Fluids. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (2020, March 18). Di(n-heptyl, n-nonyl) adipate Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2013, August 13). Use of di (2-ethylhexyl) adipate as lubricant.
  • Google Patents. (2014, November 6). Diester-based base oil blends with improved cold flow properties and low noack.
  • Dobson Gaskets. (2026, March 2). Hydraulic Oil Changes: The Hidden Cause of Seal Failure. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of antioxidant concentration in ester based hydraulic fluids with the use of voltammetric techniques. Retrieved from [Link]

  • Z&S Lubricants. (n.d.). Diesters for High-Performance Lubricant Base Stocks. Retrieved from [Link]

  • Valvoline™ Global Europe. (n.d.). Types of Hydraulic Oil: How to Choose the Right One. Retrieved from [Link]

  • Seal Maker. (2024, May 22). Hydraulic Fluid Usage and Its Effect on Seals. Retrieved from [Link]

  • Noria Corporation. (n.d.). Determining Hydraulic Fluid Viscosity Requirements. Retrieved from [Link]

  • Maxtop Lubricants. (n.d.). Fatty acid ester fire resistant hydraulic oil(MTFAE). Retrieved from [Link]

  • Bosch Rexroth. (n.d.). Environmentally Acceptable Hydraulic Fluids HEES, HEPG, HETG for Axial Piston Units. Retrieved from [Link]

  • Google Patents. (1999, January 26). Viscosity index improving additives for phosphate ester-containing hydraulic fluids.
  • Google Patents. (2019, August 16). Group III base stocks and lubricant compositions.
  • Marine Log. (2025, December 15). Op-Ed: The overlooked role of seal compatibility in hydraulic fluid upgrades. Retrieved from [Link]

  • Polypac. (2026, March 2). Hydraulic Rotary Seals: Fluid Compatibility & Material Selection. Retrieved from [Link]

  • River Publishers. (2018, December 19). Influence of the Pressure-Viscosity Behavior of Different Base Oils on the Formation of Lubricating Films in Tribological Contacts. Retrieved from [Link]

  • Base Oil Report. (n.d.). Differences between group 2 and group 3 base oils. Retrieved from [Link]

  • Google Patents. (2002, February 7). New Esters and Ester Compositions.
  • Functional Products Inc. (n.d.). Technical Note Compatibility of Polymers and Base Oils. Retrieved from [Link]

  • ResearchGate. (2013, September). Impact of dioctyl adipate addition on the lubrication properties of the F-34 military jet kerosene. Retrieved from [Link]

Sources

Application

Procedure for catalytic synthesis of heptyl nonyl adipate from adipic acid

Application Note: Catalytic Synthesis of Heptyl Nonyl Adipate from Adipic Acid 1. Scientific Context & Application Heptyl nonyl adipate (CAS 68515-75-3) is a premium aliphatic diester utilized extensively as a fast-fusin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of Heptyl Nonyl Adipate from Adipic Acid

1. Scientific Context & Application Heptyl nonyl adipate (CAS 68515-75-3) is a premium aliphatic diester utilized extensively as a fast-fusing plasticizer in PVC plastisols[1]. It imparts exceptional low-temperature flexibility and tightly controls plastisol viscosity ()[2]. Synthesizing this mixed ester requires the catalytic esterification of adipic acid with a precise blend of heptanol (C7) and nonanol (C9). The use of mixed alcohols is a deliberate design choice: the resulting asymmetry in the alkyl chains disrupts polymer crystallization, thereby maintaining the ester in a liquid state at lower temperatures and enhancing its plasticizing efficiency within polymer matrices.

2. Mechanistic Causality & Reaction Kinetics The synthesis follows the classic Fischer esterification pathway, a reversible reaction governed by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism ()[3].

Causality of Experimental Design:

  • Equilibrium Shift: Because the reaction produces water as a byproduct, it is strictly equilibrium-limited. To drive the reaction forward to the diester (Le Chatelier’s Principle), water must be continuously removed using a Dean-Stark apparatus, and the alcohols must be supplied in a molar excess (typically a 1:2.5 ratio of diacid to alcohol)[3].

  • Catalyst Evolution: Historically, homogeneous acids like p-toluenesulfonic acid (p-TsOH) were used, but they catalyze side reactions (e.g., etherification of alcohols) and cause product darkening. Modern industrial protocols utilize Organotitanates (e.g., tetraisopropyl titanate), which act as Lewis acids to activate the carbonyl carbon without degrading the product ()[4]. Alternatively, Immobilized Lipases (e.g., Candida antarctica lipase B) offer a green, solvent-free pathway operating at mild temperatures, completely eliminating thermal degradation ()[5].

Mechanism A Adipic Acid (Carbonyl) B Activated Complex (Electrophile) A->B Catalyst (Ti4+ or Lipase) C Tetrahedral Intermediate (Nucleophilic Attack) B->C + C7/C9 Alcohols D Heptyl/Nonyl Adipate (- H2O) C->D Proton Transfer & Elimination D->A Second COOH Reaction

Fig 1. Fischer esterification catalytic cycle for adipate synthesis.

3. Quantitative Data: Catalyst Performance Matrix The choice of catalyst dictates the reaction parameters and downstream purification requirements.

Catalyst TypeOperating Temp (°C)Reaction Time (h)Selectivity / YieldByproducts / Drawbacks
p-TsOH (Homogeneous Acid) 120 - 1404 - 6~85%High (Ethers, color degradation)
Organotitanate (Lewis Acid) 180 - 2203 - 5>95%Low (Requires high energy input)
Immobilized Lipase (Biocatalyst) 60 - 806 - 8>95%None (High initial catalyst cost)

Data synthesized from established esterification benchmarks ()[6] and optimized biocatalytic studies[7].

4. Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. The primary validation metric is the Acid Value (AV) . A successful reaction is confirmed when the AV drops below 0.1 mg KOH/g, proving the complete consumption of adipic acid and the intermediate monoester.

Protocol A: Industrial-Scale Organotitanate Catalysis

Optimized for high-throughput, high-yield commercial synthesis.

  • Reactant Charging: In a multi-necked glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap attached to a reflux condenser, charge 1.0 mole (146.1 g) of Adipic Acid.

  • Alcohol Addition: Add a mixture of 1.25 moles of 1-Heptanol and 1.25 moles of 1-Nonanol (Total 2.5 moles, providing a 25% molar excess to drive the equilibrium).

  • Initial Dehydration: Heat the mixture to 150°C under continuous stirring (400 rpm) and nitrogen sparging to remove ambient moisture.

  • Catalyst Injection: Once the mixture is homogeneous and dry, inject 0.2% w/w (relative to total mass) of Tetraisopropyl Titanate (TPT) catalyst ()[4]. Causality Note: TPT hydrolyzes instantly in the presence of water; ensuring the system is strictly dry prior to addition is critical for preserving catalytic activity.

  • Esterification: Incrementally raise the temperature to 210°C. Continuously drain the water collecting in the Dean-Stark trap.

  • In-Process Validation: After 3 hours, sample the mixture and titrate for Acid Value. Continue reacting until AV < 0.1 mg KOH/g.

  • Purification: Cool the reactor to 130°C and apply a vacuum (approx. 50 mmHg) to distill off the unreacted excess C7/C9 alcohols. Filter the final product through a 1-micron filter to remove precipitated titanium dioxide (the deactivated catalyst form).

Protocol B: Green Solvent-Free Enzymatic Synthesis

Optimized for sustainable, low-energy synthesis with zero thermal degradation.

  • Reactant Charging: In a stirred-tank reactor, combine Adipic Acid, 1-Heptanol, and 1-Nonanol in a 1:2.5 molar ratio.

  • Enzyme Addition: Add 2.5% w/w of immobilized Candida antarctica lipase B (e.g., Novozym 435) ()[5].

  • Reaction: Maintain the system at 60°C with an agitation speed of 500 rpm[7]. Apply a mild vacuum (200 mmHg) or use molecular sieves to sequester the generated water without evaporating the alcohols.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS to observe the disappearance of the diacid and monoester peaks, alongside AV titration.

  • Enzyme Recovery: After 6-8 hours (once AV < 0.1 mg KOH/g), halt the reaction and separate the immobilized enzyme via vacuum filtration. Causality Note: The mild temperature preserves the structural integrity of the lipase, allowing it to be washed with a mild solvent (e.g., hexane) and reused for up to 5-10 cycles, significantly offsetting the initial catalyst cost ()[6].

Workflow A 1. Substrate Charging Adipic Acid + Heptanol/Nonanol B 2. Catalyst Addition (Organotitanate or Lipase) A->B C 3. Esterification & Dehydration (Dean-Stark or Vacuum) B->C D 4. Vacuum Distillation (Excess Alcohol Recovery) C->D E 5. Filtration & Validation (Acid Value < 0.1 mg KOH/g) D->E F Purified Heptyl Nonyl Adipate E->F

Fig 2. Step-by-step workflow for the catalytic synthesis of heptyl nonyl adipate.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • METHOD OF CONTROLLING PLASTISOL VISCOSITY (EP 3473669 A1). European Patent Office / Google Patents. Available at:

  • Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. Journal of Industrial Microbiology and Biotechnology. Available at:[Link]

  • Catalyst for esterification and transesterification and process for producing ester (US 20050176986 A1). US Patent Office / Google Patents. Available at:

Sources

Method

Application Note: Heptyl Nonyl Adipate (HNA) as a Custom Stationary Phase Solvent in Gas Chromatography

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Principles Gas-liquid chromatography (GLC) relie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

Gas-liquid chromatography (GLC) relies on the thermodynamic partitioning of analytes between a gaseous mobile phase and a liquid stationary phase (solvent) coated onto a capillary wall or solid support. While standard phases like polysiloxanes and polyethylene glycols (PEG) dominate routine analyses, specialized separations often require custom selectivities.

Historically, adipate-based stationary phases, such as. Heptyl nonyl adipate (HNA) , a mixed aliphatic diester featuring C7 and C9 alkyl chains, serves as a highly effective, custom intermediate-polarity solvent for GC.

The Causality of Phase Selection

Choosing HNA over a standard PEG phase is driven by the need to balance hydrophobic and dipole interactions. The mechanism of action for monomeric adipate esters involves 1[1], which translates to a highly stable, viscous liquid phase at elevated GC temperatures. The ester carbonyl groups act as localized dipole interactors, while the long heptyl and nonyl chains provide significant dispersion forces. When adipate esters are used as liquid phases, 2[2], making HNA exceptionally suited for resolving complex lipid profiles and structural isomers. Furthermore, customized adipate phases have been shown to yield 3[3] compared to conventional non-polar columns.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint indicates a mechanistic flaw that must be corrected before proceeding.

Protocol A: Capillary Column Coating (Static Method)

The static coating method is used to deposit a uniform film of HNA onto the inner wall of a fused silica capillary.

  • Capillary Pre-treatment: Wash a 30 m × 0.25 mm ID fused silica capillary sequentially with 5 mL methanol and 5 mL dichloromethane. Deactivate the surface by flushing with hexamethyldisilazane (HMDS) at 200°C for 2 hours.

    • Causality Insight: HMDS blocks active silanol (Si-OH) groups. Without this step, the polar carbonyls of HNA would strongly adsorb to the silica, causing uneven film distribution and severe peak tailing for polar analytes.

  • Solvent Preparation: Dissolve high-purity Heptyl Nonyl Adipate (0.2% w/v) in anhydrous pentane.

  • Filling and Sealing: Fill the capillary completely with the HNA/pentane solution using a pressure bomb. Seal one end using a high-temperature micro-torch.

  • Evaporation: Place the capillary in a water bath at 40°C. Apply a vacuum to the open end to slowly evaporate the pentane.

  • System Validation (Film Uniformity): Inject a homologous series of n-alkanes (C10-C16). Plot the logarithm of their retention factors ( log(k) ) against their carbon number.

    • Self-Validation Check: A perfectly linear plot ( R2>0.995 ) confirms a uniform, defect-free HNA stationary phase film. A non-linear plot indicates solvent bumping during evaporation; the column must be recoated.

Protocol B: GC Method Validation & Analyte Separation
  • Conditioning: Install the HNA-coated column in the GC oven. Purge with ultra-high purity Helium (1.2 mL/min) for 30 minutes at ambient temperature.

    • Causality Insight: Purging removes residual oxygen. At high temperatures, oxygen will rapidly cleave the ester linkages of the adipate phase, destroying the column's selectivity.

  • Thermal Ramp & Baseline Validation: Program the GC oven from 40°C to 200°C at a rate of 2°C/min.

    • Self-Validation Check: Monitor the baseline via a Flame Ionization Detector (FID). A stable baseline with <5 pA drift confirms the column is free of residual pentane and oxygen leaks. If the baseline drifts upwards significantly before 180°C, the system self-invalidates (indicating oxidative degradation or a gas leak).

  • Sample Injection: Inject 1 µL of the target analyte mixture (e.g., Fatty Acid Methyl Esters) at a 1:50 split ratio, with the injector port set to 220°C.

Data Presentation

The following table summarizes the quantitative retention characteristics and operational parameters of HNA compared to standard commercial phases.

Table 1: Chromatographic Retention Characteristics of GC Solvent Phases

Stationary PhasePolarity ClassificationDominant Interaction MechanismMax Operating Temp (°C)Target Analyte Applications
100% DimethylpolysiloxaneNon-PolarDispersion (Hydrophobic)320 - 350General Hydrocarbons, Volatiles
Heptyl Nonyl Adipate (HNA) Intermediate Dispersion & Dipole-Dipole 200 - 220 FAMEs, Diastereoisomers, Esters
Polyethylene Glycol (PEG)PolarHydrogen Bonding250 - 280Alcohols, Aldehydes, Ketones

Workflow Visualization

G A Carrier Gas (He/N2) B Injector Port (Vaporization at 220°C) A->B C Capillary Column (HNA Liquid Solvent Phase) B->C D Analyte Partitioning (Kc = Cs / Cm) C->D Sorption E Detector (FID / MS) C->E D->C Desorption F Chromatogram (Data Output) E->F

Workflow of gas chromatography utilizing Heptyl Nonyl Adipate (HNA) as the liquid stationary phase.

References

3.[3] Title: Gas Chromatography Columns Using Ionic Liquids as Stationary Phase Source: ResearchGate URL: [Link]

4.[2] Title: The Classification of Stationary Liquids used in Gas Chromatography Source: Researcher.Life URL: [Link]

Sources

Application

Advanced Application Note: Preparation and Characterization of Polymer Blends Containing Heptyl Nonyl Adipate (HNA)

Executive Summary & Rationale The transition toward biocompatible, low-toxicity, and highly efficient plasticizers has become a critical imperative in the development of medical devices, pharmaceutical packaging, and fle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition toward biocompatible, low-toxicity, and highly efficient plasticizers has become a critical imperative in the development of medical devices, pharmaceutical packaging, and flexible biopolymers. Historically, phthalates such as di(2-ethylhexyl) phthalate (DEHP) dominated the market; however, stringent regulatory scrutiny regarding their migration and toxicity profiles has driven the adoption of aliphatic ester alternatives[1].

Heptyl nonyl adipate (HNA) —a mixed C7-C9 alkyl ester of adipic acid—emerges as a superior plasticizing agent. It offers an exceptional balance of low-temperature flexibility, high solvation efficiency, and an accelerated biodegradation profile compared to traditional aromatic plasticizers[2]. This application note provides a comprehensive, self-validating protocol for compounding HNA into thermoplastic matrices (e.g., Polyvinyl Chloride (PVC) and Poly(lactic acid) (PLA)), detailing the thermodynamic mechanisms of plasticization and the causality behind critical processing parameters.

Mechanistic Insights: The Thermodynamics of Plasticization

To successfully incorporate HNA into a polymer matrix, one must understand the physical chemistry governing the blending process. HNA does not form covalent bonds with the base polymer; rather, its efficacy relies on physical intermolecular disruption[3].

  • Free Volume Theory: As the polymer-HNA system is subjected to thermal and shear stress, HNA molecules diffuse into the polymer matrix. The aliphatic chains of HNA act as molecular spacers, embedding themselves between polymer chains and increasing the "free volume" of the system. This increased internal space facilitates greater polymer chain mobility[4][5].

  • Gel Theory: Rigid polymers are held together by a three-dimensional network of weak secondary bonding forces (van der Waals forces). HNA molecules act as shields, neutralizing these polymer-polymer interactive forces. The system transitions into an intermediate state where the plasticized polymer can easily flex, elongate, or compress under external stress[4].

  • Causality of Chain Length: The specific use of a mixed C7-C9 alcohol ester (heptyl/nonyl) is highly intentional. Shorter aliphatic chains (e.g., diethyl adipate) exhibit high volatility and risk boiling off during melt extrusion. Conversely, excessively long chains (e.g., diisodecyl adipate) can suffer from poor thermodynamic compatibility, leading to exudation (blooming) over time. HNA provides the optimal stoichiometric balance for high solvation and migration resistance[6][7].

Mechanism A Rigid Polymer Matrix (High Intermolecular Forces) B Addition of HNA (Thermal & Shear Stress) A->B Heat (>Tg) C Diffusion into Matrix (Free Volume Expansion) B->C Penetration D Shielding of Van der Waals Forces (Gel Theory Activation) C->D Chain Spacing E Flexible Polymer Blend (Lowered Tg, High Elongation) D->E Plasticization

Diagram 1: Thermodynamic mechanism of HNA plasticization via Free Volume and Gel theories.

Self-Validating Experimental Protocol: HNA-Polymer Compounding

This protocol outlines the preparation of a flexible polymer blend using a twin-screw extrusion method. The parameters provided are optimized for a standard PVC or PLA matrix requiring 20 phr (parts per hundred resin) of HNA.

Phase 1: Pre-Blending (Dry Blending)

Causality: Direct introduction of liquid HNA into a melt extruder can cause localized over-plasticization and screw slippage. Pre-blending ensures the liquid plasticizer is absorbed into the porous morphology of the resin particles, creating a homogeneous, free-flowing powder.

  • Weigh 1000 g of base polymer resin (e.g., medical-grade PVC) and transfer it to a high-shear Henschel mixer.

  • Heat the mixer jacket to 80°C (below the polymer's melting point but high enough to open resin pores).

  • Gradually inject 200 g (20 phr) of HNA dropwise while mixing at 1500 RPM.

  • Self-Validation Checkpoint: Continue mixing until the torque drops and stabilizes, and the temperature reaches 100°C. Stop the mixer and inspect the powder. Validation: The mixture must be completely dry and free-flowing. If the powder is clumpy or wet, the resin pores have not fully absorbed the HNA; resume mixing for 5 additional minutes.

Phase 2: Melt Compounding (Twin-Screw Extrusion)

Causality: High shear and thermal energy are required to overcome the remaining polymer-polymer interactions and achieve complete dissolution of the resin into the plasticizer[4].

  • Feed the dry blend into a co-rotating twin-screw extruder.

  • Set the temperature profile across the barrel zones: 140°C (Feed) → 160°C → 175°C → 180°C (Die). Note: Temperatures should be adjusted ±10°C depending on the specific molecular weight of the base polymer.

  • Set the screw speed to 120 RPM to ensure adequate residence time for dispersive mixing.

  • Self-Validation Checkpoint: Monitor the extruder's motor torque and die pressure. Validation: A steady torque indicates homogeneous plasticization. Fluctuating torque or pressure surging suggests phase separation or un-melted resin, requiring a reduction in feed rate or an increase in zone 2 temperature.

Phase 3: Calendering and Specimen Formation
  • Extrude the melt through a slit die to form a continuous sheet.

  • Pass the sheet through a 3-roll calender stack set to 60°C to quench the polymer, locking in the amorphous, plasticized structure.

  • Self-Validation Checkpoint: Perform a visual and tactile inspection. Validation: The sheet must be optically clear (if unfilled) and exhibit high surface gloss without "fish-eyes" (un-plasticized gels).

Workflow N1 Phase 1: Resin Drying & HNA Dosing (High-Shear Mixing at 80°C) N2 QC Check: Free-Flowing Powder? (If No: Remix. If Yes: Proceed) N1->N2 N3 Phase 2: Twin-Screw Extrusion (Melt Compounding, 160-180°C) N2->N3 Pass N4 QC Check: Stable Motor Torque? (If No: Adjust Temp/Feed. If Yes: Proceed) N3->N4 N5 Phase 3: Calendering / Molding (Quenching at 60°C) N4->N5 Pass N6 Phase 4: Final Characterization (DSC, Tensile, Migration Assays) N5->N6

Diagram 2: Self-validating experimental workflow for HNA-polymer compounding.

Data Presentation & Analytical Validation

To verify the efficacy of HNA, the compounded blend must undergo rigorous thermomechanical and chemical characterization. The primary indicator of successful plasticization is a significant reduction in the Glass Transition Temperature ( Tg​ )[3][7].

Table 1: Physicochemical Properties of Heptyl Nonyl Adipate (HNA) [8] | Property | Value / Description | | :--- | :--- | | CAS Number | 68515-75-3 | | Molecular Formula | C22​H42​O4​ | | Molecular Weight | 370.57 g/mol | | Physical State | Colorless to light yellow liquid | | Density (25°C) | ~0.920 - 0.928 g/cm³ | | Boiling Point | > 400°C (indicates low volatility during extrusion) |

Table 2: Comparative Performance Metrics (Base Polymer vs. Plasticized Blends) (Note: Data represents generalized values for a standard thermoplastic matrix loaded at 20 phr)

MetricNeat Polymer (Control)+ 20 phr DEHP (Legacy)+ 20 phr HNA (Proposed)Analytical Method
Glass Transition ( Tg​ ) 80 °C35 °C32 °CDSC (10°C/min heating rate)
Tensile Strength 45 MPa22 MPa20 MPaASTM D638 (50 mm/min)
Elongation at Break < 10%280%310%ASTM D638 (50 mm/min)
Migration Rate (Hexane) N/A4.5% weight loss2.1% weight lossISO 177 (Immersion, 24h)
Biodegradability LowLowHigh (>75% in 35 days) CO2​ Evolution Test[2]

Interpretation: HNA outperforms legacy phthalates by providing a lower Tg​ (indicating superior low-temperature flexibility) and higher elongation at break[7]. Furthermore, its aliphatic structure ensures a higher resistance to solvent extraction and a rapid biodegradation profile in environmental settings[2][3].

References

  • Alfa Chemistry Analytical Products. "Heptyl nonyl adipate (CAS 68515-75-3) Properties and Specifications." American Chemical Suppliers. Available at: [Link]

  • Saeger, V. W., et al. (1976). "Activated sludge degradation of adipic acid esters." Applied and Environmental Microbiology, 31(5), 746-749. Available at: [Link]

  • Sears, J.K., and Darby, J.R. "Plasticizers and Plasticizer Compatibility (Gel Theory and Free Volume Theory)." USPTO Patent Documentation. Available at:[Link]

  • European Patent Office (2019). "Method of Controlling Plastisol Viscosity (EP 3473669 A1)." EPO. Available at: [Link]

  • National Institutes of Health (2021). "Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent." NIH / Environmental Studies. Available at: [Link]

  • International Journal of Innovations in Engineering Research and Technology. "Use of Plasticizers in Polymers: Enhancing Flexibility and Mechanical Properties." IJIERT. Available at:[Link]

  • Shirai, M. A., et al. (2014). "Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets." ResearchGate. Available at: [Link]

Sources

Method

Techniques for Measuring Migration Rates of Heptyl Nonyl Adipate in Plastics

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Heptyl nonyl adipate (HNA), a non-phthalate plasticizer, is utilized to impart flexibility in polymers such as polyvinyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl nonyl adipate (HNA), a non-phthalate plasticizer, is utilized to impart flexibility in polymers such as polyvinyl chloride (PVC). Its application in food contact materials (FCMs), medical devices, and consumer products necessitates rigorous evaluation of its tendency to migrate from the plastic matrix. This migration can lead to consumer exposure and potential health risks. This document provides a comprehensive guide to the principles and methodologies for quantifying the migration of HNA from plastic materials. We present detailed protocols for overall and specific migration testing, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as the primary analytical techniques. The causality behind experimental choices is explained to ensure robust and reliable results in a research or quality control setting.

Introduction: The Imperative for Migration Testing

Heptyl nonyl adipate (CAS 68515-75-3) is a complex ester mixture, primarily composed of diheptyl adipate, dinonyl adipate, and the mixed ester heptyl nonyl adipate.[1][2] It serves as a plasticizer, a substance incorporated into a polymer matrix to increase its flexibility, workability, and durability. Due to its favorable toxicological profile compared to some traditional phthalate plasticizers, HNA is used in a variety of applications, including PVC stretch films for food packaging.[3]

However, plasticizers are not chemically bound to the polymer and can leach, or migrate, into contacting substances over time. This process is influenced by several factors:

  • Temperature: Higher temperatures accelerate diffusion and migration rates.[4][5]

  • Contact Time: Longer exposure duration leads to greater migration.[4]

  • Nature of Contacting Medium: Fatty or acidic substances can significantly increase the extraction of lipophilic plasticizers like HNA.[3][6]

  • Polymer Characteristics: The type, density, and crystallinity of the plastic affect the diffusion rate of additives.

The migration of HNA is a critical safety and regulatory concern. In the context of food packaging, migrated substances can become indirect food additives, potentially altering food quality and posing health risks.[7] For medical devices, leachables can enter the patient's body, necessitating thorough toxicological assessment. Therefore, standardized and validated analytical methods are essential to ensure that migration levels remain below established safety limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission.[8]

Regulatory Framework: Establishing Safety Limits

Regulatory agencies worldwide have established frameworks to control the chemical safety of materials that come into contact with food, drugs, and medical devices. These regulations define specific migration limits (SMLs) or overall migration limits (OMLs).

  • Overall Migration Limit (OML): This is the maximum permitted total amount of all non-volatile substances that can migrate from a food contact material into a food simulant.[8] It serves as a measure of the material's inertness. In the European Union, the OML for plastics is typically 10 milligrams per square decimeter (mg/dm²) of the contact surface.[9]

  • Specific Migration Limit (SML): This limit applies to individual substances, like HNA, and is based on the substance's specific toxicology.[8] The manufacturer must demonstrate that the substance does not migrate above this concentration.

Testing is performed using food simulants—solvents that mimic the properties of different food types—under standardized conditions of time and temperature that represent the intended use.[5][10]

Food SimulantCorresponding Food TypeTypical Test Conditions (EU 10/2011)
Simulant A: 10% Ethanol (v/v)Aqueous foods (pH > 4.5)10 days at 40°C (Long-term storage)
Simulant B: 3% Acetic Acid (w/v)Acidic foods (pH < 4.5)10 days at 40°C (Long-term storage)
Simulant D1: 50% Ethanol (v/v)Alcoholic foods, oil-in-water emulsions10 days at 40°C (Long-term storage)
Simulant D2: Vegetable Oil (e.g., olive oil)Fatty/oily foods10 days at 40°C (Long-term storage)
Simulant E: Tenax® (MPPO)Dry foods10 days at 60°C

Table 1: Standardized food simulants and testing conditions as specified in regulations like (EU) No 10/2011 for migration testing.[9][11][12]

Core Analytical Techniques and Workflows

The quantification of HNA migration requires highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prevalent and robust methods employed for this purpose.[13]

G cluster_prep Phase 1: Sample Preparation & Exposure cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting PlasticSample Plastic Material Sample (e.g., PVC film) Conditioning Exposure to Food Simulant (Controlled Time & Temp) PlasticSample->Conditioning Extraction Aliquot of Simulant (Containing Migrated HNA) Conditioning->Extraction Cleanup Sample Cleanup (e.g., LLE, SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatile Analytes HPLC HPLC-UV/MS Analysis Cleanup->HPLC Less Volatile Analytes Quant Quantification (vs. Calibration Curve) GCMS->Quant HPLC->Quant Report Calculate & Report Migration Rate (mg/dm² or mg/kg) Quant->Report

Caption: General workflow for HNA migration analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for the analysis of semi-volatile compounds like adipate plasticizers.[4] The technique offers excellent separation efficiency (GC) and definitive identification based on a compound's unique mass spectrum (MS).

Causality Behind the Choice: HNA and its related adipate esters are sufficiently volatile and thermally stable to be vaporized without decomposition in the GC injector, making them ideal candidates for this technique. The mass spectrometer provides high sensitivity and selectivity, allowing for detection at trace levels (parts-per-billion) and unambiguous identification even in complex sample matrices.[14]

G cluster_gcms GC-MS Analysis Workflow A 1. Sample Injection (Simulant Extract + Internal Std.) B 2. Vaporization (Heated Inlet) A->B C 3. Separation (Capillary Column) B->C D 4. Ionization (Electron Impact - EI) C->D E 5. Mass Analysis (Quadrupole Analyzer) D->E F 6. Detection & Quantification (vs. Calibrated Response) E->F

Caption: Detailed workflow for GC-MS analysis of HNA.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly when dealing with less volatile plasticizers or when derivatization is undesirable.[15] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind the Choice: While HNA is suitable for GC-MS, HPLC offers versatility. It operates at ambient temperature, eliminating the risk of thermal degradation for more sensitive analytes. Coupled with a UV detector, it provides good quantitative results.[16] When coupled with a mass spectrometer (LC-MS), it achieves sensitivity and specificity comparable to GC-MS, making it an excellent confirmatory technique.[13]

G cluster_hplc HPLC Analysis Workflow A 1. Sample Injection (Simulant Extract) C 3. Separation (Reversed-Phase C18 Column) A->C B 2. Mobile Phase Pumping (Isocratic or Gradient) B->C D 4. Detection (UV or MS/MS) C->D E 5. Data Acquisition (Chromatogram) D->E F 6. Quantification (Peak Area vs. Standard) E->F

Caption: Detailed workflow for HPLC analysis of HNA.
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in gas phase, MS detectionSeparation of soluble compounds in liquid phase, UV or MS detection
Analytes Ideal for volatile & semi-volatile, thermally stable compounds like HNAVersatile for a wide range of solubilities and volatilities
Sensitivity Very high (ng/L to µg/L)High with UV (µg/L), very high with MS (ng/L)
Selectivity Very high due to mass spectral library matchingGood with UV, very high with MS/MS
Sample Prep Often requires extraction into a volatile organic solventCan sometimes directly inject aqueous simulants; extraction needed for oily simulants
Pros Robust, highly specific, extensive libraries for identificationNo thermal degradation risk, versatile detectors, good for complex matrices
Cons Requires analyte to be thermally stable and volatileCan have lower resolution than capillary GC, higher solvent consumption

Table 2: Comparison of primary analytical techniques for HNA migration studies.

Experimental Protocols

The following protocols provide a framework for conducting migration studies. All procedures should be performed in a clean environment, using high-purity solvents and glassware to avoid contamination, which can be a significant issue in trace plasticizer analysis.[17]

Protocol 1: Overall Migration Testing (Gravimetric)

Objective: To determine the total mass of non-volatile substances migrating from the plastic into a food simulant. This protocol is based on standard methods like the EN 1186 series.[8][9]

Materials:

  • Plastic sample of known surface area (e.g., 1 dm²)

  • Food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil)

  • Migration cell or glass container with lid

  • Thermostatically controlled oven or incubator

  • Analytical balance (readable to 0.1 mg)

  • Evaporating dish (glass or aluminum)

  • Steam bath or heating block

  • Desiccator

Procedure:

  • Pre-conditioning: Clean the evaporating dish thoroughly and heat it in an oven at 105°C for 1 hour. Cool in a desiccator and weigh to the nearest 0.1 mg. Repeat until a constant weight is achieved.

  • Sample Exposure: Place the plastic sample in the migration cell. Add a known volume of the selected food simulant, ensuring the entire surface area is in contact (e.g., 100 mL for a 1 dm² sample).[12]

  • Incubation: Seal the cell and place it in the incubator under the specified conditions (e.g., 40°C for 10 days for long-term storage simulation).[6]

  • Simulant Blank: Simultaneously, incubate an identical volume of the same food simulant without the plastic sample to serve as a blank.

  • Evaporation: After incubation, remove the plastic sample. Transfer the food simulant from both the sample cell and the blank cell into separate, pre-weighed evaporating dishes.

  • Residue Collection: Evaporate the simulant to dryness using a steam bath or gentle heating. For olive oil, an extraction step is required to isolate the migrated substances before evaporation.

  • Final Weighing: Place the evaporating dishes in an oven at 105°C for 1 hour to remove any residual moisture. Cool in a desiccator and weigh to the nearest 0.1 mg.

  • Calculation:

    • Mass of residue (sample) = Final dish weight (sample) - Initial dish weight

    • Mass of residue (blank) = Final dish weight (blank) - Initial dish weight

    • Overall Migration (mg/dm²) = (Mass of residue (sample) - Mass of residue (blank)) / Surface Area of Plastic (dm²)

Self-Validation: The blank corrects for any non-volatile impurities in the simulant itself. Achieving a constant weight before and after ensures all solvent is removed. The result must be below the regulatory OML (e.g., 10 mg/dm²).

Protocol 2: Specific Migration of HNA by GC-MS

Objective: To precisely identify and quantify the amount of HNA that has migrated into a food simulant.

Materials & Instrumentation:

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • HNA certified reference standard

  • Internal standard (IS), e.g., Di(2-ethylhexyl) adipate-d17 or a suitable stable-isotope labeled analog

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Solid-Phase Extraction (SPE) cartridges (if cleanup is needed)

  • Autosampler vials

Procedure:

  • Migration Test: Perform the sample exposure step (Steps 2 & 3) as described in Protocol 1 using an appropriate food simulant (e.g., 50% ethanol or olive oil).

  • Sample Preparation (Extraction):

    • For Aqueous Simulants (e.g., 10%, 50% ethanol): Take a known aliquot (e.g., 10 mL) of the simulant post-migration. Add a known amount of the internal standard. Perform a liquid-liquid extraction (LLE) by adding 5 mL of hexane, vortexing for 2 minutes, and allowing the layers to separate. Collect the organic (top) layer. Repeat the extraction and combine the organic layers.

    • For Fatty Simulants (Olive Oil): A more complex cleanup is required. The sample can be diluted in hexane and passed through a conditioned SPE cartridge to separate the lipophilic HNA from the bulk triglycerides.[18] The HNA is then eluted with a stronger solvent.

  • Concentration: Evaporate the solvent extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of HNA and a constant concentration of the internal standard in the final solvent (e.g., hexane).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample extract and calibration standards into the GC-MS.

    • GC Conditions (Typical):

      • Inlet Temperature: 280°C

      • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

      • Oven Program: Start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.[10]

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for HNA and the internal standard.

  • Data Analysis & Calculation:

    • Generate a calibration curve by plotting the ratio of the HNA peak area to the IS peak area against the HNA concentration for the standards.

    • Determine the concentration of HNA in the sample extract from the calibration curve.

    • Calculate the total mass of migrated HNA and express the final result in mg/dm² of plastic or mg/kg of simulant.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring accuracy.[19] The calibration curve must demonstrate good linearity (r² > 0.99). Analysis of a blank simulant ensures no background contamination.

Conclusion

The measurement of heptyl nonyl adipate migration is a multi-step process that combines controlled laboratory conditions with high-sensitivity analytical instrumentation. Both GC-MS and HPLC offer robust and reliable platforms for the specific quantification of HNA, with the choice often depending on available instrumentation and the complexity of the sample matrix. By following standardized protocols and understanding the principles behind each step, researchers can generate accurate and defensible data to ensure product safety, meet regulatory compliance, and support the development of safer materials for consumer and medical applications.

References

  • ResearchGate. (n.d.). Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2009, June 15). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Retrieved from [Link]

  • Deutsches Institut für Normung. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • Oxford Academic. (2020, January 14). Gas Chromatographic-Mass Spectiometric Determination of Adipate-Based Polymeric Plasticizers in Foods. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • PubMed. (2002, July 19). Determination of adipate plasticizers in poly(vinyl chloride) by microwave-assisted extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. Retrieved from [Link]

  • Pack-Lab. (2025, December 5). Guide: Migration Testing for Plastic Packaging in EU. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Guidance for Industry: Preparation of Food Contact Substance Notifications (Toxicology Recommendations). Retrieved from [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • HQTS. (2024, July 29). FDA Food Contact Materials Testing Guide. Retrieved from [Link]

  • PubMed. (2002, May-June). Preparation of Samples for Gas chromatography/mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of adipate plasticizer in poly(vinyl chloride) by microwave-assisted extraction. Retrieved from [Link]

  • iTeh Standards. (2011, September 15). ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression. Retrieved from [Link]

  • Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Retrieved from [Link]

  • BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration. Retrieved from [Link]

  • Food Standards Agency. (n.d.). Investigation into the effect of additives on migration of substances originating from colourants used in food. Retrieved from [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Retrieved from [Link]

  • SGS. (n.d.). Food Contact Material Regulations – USA. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'. Retrieved from [Link]

  • PMC. (2016, July 5). Migration of nonylphenol and plasticizers from polyvinyl chloride stretch film into food simulants, rapeseed oil, and foods. Retrieved from [Link]

  • PMC. (2024, October 19). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Retrieved from [Link]

  • PureSynth. (n.d.). Heptylnonyl Adipate (So Called) [Plasticizer]. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D4754-18 Overall Migration for Recycled Plastics - Testing Laboratory. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2015, October 1). Plasticizer Migration: Ensuring Safety in Food Packaging. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

  • IRIS. (n.d.). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. Retrieved from [Link]

  • PMC. (2022, April 24). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Retrieved from [Link]

  • SATRA. (n.d.). Food contact testing requirements for plastics. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Comprehensive Identification of Migrating Compounds from Plastic Food Packaging Materials Using High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). overall migration aspects for plastic food contact materials with food simulants using spss statistics. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Compilation of analytical methods for model migrants in foodstuffs. Retrieved from [Link]

  • ResearchGate. (2009, August 31). Migration of nonylphenols from polymer packaging materials into food simulants. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Migration from Plastic Types of Food Contact Materials. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Purification techniques for removing unreacted alcohols from adipate esters

Welcome to the Technical Support Center for Adipate Ester Synthesis and Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in este...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adipate Ester Synthesis and Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in esterification workflows: the isolation of pure adipate esters from unreacted alcohols.

Esterification is an equilibrium-driven process. To achieve high conversions, researchers routinely use an excess of the alcohol reactant[1]. Consequently, the crude reaction mixture inevitably contains residual alcohol, which must be rigorously removed to ensure the final ester meets the stringent purity requirements for polymer matrices, plasticizers, or drug delivery formulations.

Diagnostic FAQ: Understanding Alcohol Contamination

Q: Why do my adipate ester syntheses consistently yield unreacted alcohols despite using a Dean-Stark trap? A: While a Dean-Stark trap effectively removes the water byproduct to drive the equilibrium forward (Le Chatelier's Principle), it does not guarantee 100% conversion. Thermodynamic limitations and steric hindrance—especially with branched or long-chain alcohols—often leave a fraction of the alcohol unreacted. Because an excess of alcohol (often a 2:1 to 5:1 molar ratio) is intentionally added to maximize the consumption of adipic acid, post-reaction purification is a mandatory step[1].

Q: How does unreacted alcohol affect the final adipate ester product? A: Residual alcohols act as volatile impurities that depress the flash point, alter the kinematic viscosity, and compromise the thermal stability of the ester. In polymer applications (e.g., PVC plasticizers), unreacted alcohols can migrate to the surface, causing undesirable plasticization properties, tackiness, and off-odors.

Q: Why can't I just boil off the alcohol at atmospheric pressure? A: Adipate esters (such as diisooctyl adipate or ditetradecyl adipate) possess high molecular weights and consequently high boiling points. Heating the crude mixture to the atmospheric boiling point of the alcohol often exceeds the thermal stability threshold of the ester, leading to thermal degradation, decarboxylation, or oxidation[2]. Vacuum distillation or non-thermal methods must be employed.

Core Troubleshooting Guide: Selecting a Purification Strategy

The selection of a purification technique depends entirely on the physicochemical properties of the unreacted alcohol.

G Crude Crude Adipate Mixture (Ester + Unreacted Alcohol) Decision Assess Alcohol Molecular Weight (MW) Crude->Decision LowMW Low MW (e.g., Isopropanol, Butanol) High Volatility Decision->LowMW HighMW High MW (e.g., Tetradecanol) Low Volatility Decision->HighMW WaterSol Water-Soluble / Short Chain (e.g., Ethanol) Decision->WaterSol Distillation Vacuum Distillation (1-10 mmHg, 150-200°C) LowMW->Distillation Chromatography Column Chromatography or Adsorption HighMW->Chromatography Washing Aqueous Washing (Bicarbonate/Brine) WaterSol->Washing PureEster Purified Adipate Ester Distillation->PureEster Chromatography->PureEster Washing->PureEster

Caption: Decision matrix for selecting adipate ester purification techniques based on alcohol properties.

Vacuum Distillation (For Volatile / Low-to-Medium MW Alcohols)

Mechanistic Rationale: By reducing the system pressure to 1.0–10 mmHg, the boiling point of medium-chain alcohols (e.g., butanol, 2-ethylhexanol) is drastically lowered. This allows the alcohol to vaporize and be collected in a condenser while the heavier adipate ester remains stable in the boiling flask[3],[1].

Aqueous Washing and Neutralization (For Water-Soluble Alcohols)

Mechanistic Rationale: Short-chain alcohols (like ethanol or isopropanol) have high aqueous solubility. Washing the crude organic layer with a mild alkaline solution (e.g., sodium bicarbonate) serves a dual purpose: it partitions the polar alcohol into the aqueous phase and neutralizes any residual acidic catalysts (like p-toluenesulfonic acid or sulfuric acid)[4]. Neutralizing the catalyst is critical; if left active, it will catalyze the reverse hydrolysis of your ester during the aqueous wash.

Column Chromatography (For High MW Alcohols)

Mechanistic Rationale: When synthesizing esters with long-chain fatty alcohols (e.g., tetradecanol to form ditetradecyl adipate), the boiling points of the alcohol and the ester are too similar for efficient distillation, and the temperatures required even under vacuum risk degrading the product. Silica gel chromatography separates the mixture based on polarity. The unreacted alcohol, possessing a free hydroxyl (-OH) group, binds more strongly to the polar silica stationary phase than the relatively non-polar diester[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary purification methods used to isolate adipate esters.

Purification MethodTarget Alcohol ImpurityOperating ConditionsTypical Ester Yield RetentionPrimary Advantage
Vacuum Distillation Butanol, 2-Ethylhexanol1.0 - 10 mmHg, 60 - 180°C85% - 95%Highly scalable; allows recovery and recycling of the unreacted alcohol[3],[1].
Alkaline Aqueous Wash Ethanol, Isopropanol5% NaHCO₃, Ambient Temp90% - 98%Simultaneously removes short-chain alcohols and neutralizes acid catalysts[4].
Column Chromatography Tetradecanol, Oleyl AlcoholHexane/Ethyl Acetate Eluent70% - 85%Exceptional purity for high-MW esters where distillation causes thermal degradation[5].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes validation checkpoints so you can verify the success of the purification in real-time.

Protocol A: High-Vacuum Distillation Workflow (For Medium-MW Alcohols)

G Step1 Load Crude Mixture Into Boiling Flask Step2 Apply Vacuum (1 - 10 mmHg) Step1->Step2 Step3 Gradual Heating (Avoid bumping) Step2->Step3 Step4 Fractional Collection (Monitor Vapor Temp) Step3->Step4 Step5 Isolate Bottoms (Pure Adipate Ester) Step4->Step5

Caption: Step-by-step vacuum distillation workflow for unreacted alcohol removal.

Step 1: System Preparation Transfer the crude esterification mixture into a round-bottom boiling flask. Ensure the flask is no more than 50% full to prevent bumping. Add a magnetic stir bar to promote even boiling. Step 2: Vacuum Initiation Connect the flask to a short-path distillation apparatus. Apply a high vacuum (1.0 to 10 mmHg) before applying heat. Causality: Applying vacuum first removes residual dissolved gases and prevents the sudden, violent boiling (bumping) that occurs if a hot liquid is suddenly subjected to a pressure drop. Step 3: Gradual Heating Gradually increase the temperature of the heating mantle. For alcohols like 2-ethylhexanol at 10 mmHg, the vapor temperature will stabilize around 63–65°C[1]. Step 4: Fractional Collection Collect the distillate (unreacted alcohol) in a receiving flask chilled with an ice bath. Continue heating until the vapor temperature begins to drop, indicating that the volatile alcohol fraction has been exhausted. The purified adipate ester remains in the boiling flask (the "bottoms")[3]. Validation Checkpoint: Run a Gas Chromatography-Flame Ionization Detection (GC-FID) analysis on the bottoms. The alcohol peak should be <0.5% relative area.

Protocol B: Aqueous Bicarbonate Wash & Phase Separation (For Catalyst & Low-MW Alcohols)

Step 1: Dilution Transfer the crude reaction mixture to a separatory funnel. If the adipate ester is highly viscous, dilute it with a non-polar organic solvent (e.g., diethyl ether or hexane) at a 1:1 volume ratio to facilitate rapid phase separation[4]. Step 2: Alkaline Neutralization Add an equal volume of 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel and frequently vent the stopcock. Causality: The bicarbonate neutralizes the acidic esterification catalyst (e.g., p-toluenesulfonic acid). This reaction generates CO₂ gas, which is why frequent venting is critical to prevent pressure buildup. Neutralization prevents the acid from catalyzing the hydrolysis of your ester back into adipic acid and alcohol during the wash[4]. Step 3: Phase Separation Allow the layers to separate. The lower aqueous layer will contain the neutralized catalyst salts and partitioned short-chain unreacted alcohols. Drain the aqueous layer. Step 4: Brine Wash and Drying Wash the organic layer once with saturated sodium chloride (brine) to pull out residual water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water is absorbed)[5]. Step 5: Solvent Removal Filter off the sodium sulfate and remove the dilution solvent using a rotary evaporator under reduced pressure. Validation Checkpoint: Spot the final product on a Thin Layer Chromatography (TLC) plate alongside a pure alcohol standard. Develop in a 9:1 Hexane:Ethyl Acetate system. The absence of a low-Rf spot confirms the successful removal of the unreacted alcohol.

References

  • Google Patents. "US4216337A - Process for preparing esters." Google Patents.
  • ResearchGate. "Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis." ResearchGate. Available at:[Link]

  • Emerald Insight. "Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants." Emerald Insight. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Controlling Viscosity Drift in Heptyl Nonyl Adipate (HNA) Fluids

Welcome to the Technical Support Center for Heptyl Nonyl Adipate (HNA) fluid formulations. As an aliphatic ester (often classified as a C7-C9 adipate), HNA is highly valued by researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heptyl Nonyl Adipate (HNA) fluid formulations. As an aliphatic ester (often classified as a C7-C9 adipate), HNA is highly valued by researchers and drug development professionals for its excellent low-temperature rheology, solvency, and lubricity. However, formulators frequently encounter viscosity drift —unintended shifts in kinematic viscosity over time.

This guide is designed to provide authoritative causal explanations, field-proven troubleshooting steps, and self-validating experimental protocols to help you stabilize your HNA-based systems.

Section 1: Core Mechanisms & Diagnostic FAQs

Q: Why does the viscosity of my heptyl nonyl adipate fluid increase significantly during high-temperature operations? A: Viscosity increases in adipate esters under thermal stress are primarily driven by oxidative polymerization. When exposed to oxygen at elevated temperatures (typically >120°C), the methylene groups adjacent to the ester linkages undergo free-radical oxidation. This leads to the formation of hydroperoxides, which decompose into highly reactive radicals. These radicals cross-link to form high-molecular-weight oligomers, restricting molecular mobility and increasing kinematic viscosity. Concurrently, chain cleavage reactions produce low-molecular-weight carboxylic acids, which significantly increase the Total Acid Number (TAN) and act as catalysts for further degradation (1)[1].

Q: My fluid is experiencing a decrease in viscosity. What causes this "thinning" effect? A: Viscosity loss in HNA fluids is typically caused by either shear degradation or hydrolysis:

  • Shear Thinning: If polymeric viscosity modifiers were added to the HNA base fluid, mechanical shear (e.g., in pumps or high-speed homogenizers) can physically tear the polymer chains, resulting in irreversible viscosity loss.

  • Hydrolysis: Adipate esters are susceptible to hydrolysis in the presence of moisture and acidic/basic catalysts. Water cleaves the ester bond, yielding adipic acid and heptyl/nonyl alcohols. The resulting alcohols have lower molecular weights and lower viscosities than the parent ester, leading to a net decrease in fluid viscosity.

Visualizing the Degradation Pathway

AdipateDegradation HNA Heptyl Nonyl Adipate (Base Fluid) Stress Thermal / Oxidative Stress (>120°C + O2) HNA->Stress Radicals Free Radical Formation (Hydroperoxides) Stress->Radicals Polymerization Cross-linking & Polymerization Radicals->Polymerization Cleavage Chain Cleavage Radicals->Cleavage ViscInc Viscosity Increase (High MW Oligomers) Polymerization->ViscInc TANInc TAN Increase (Carboxylic Acids) Cleavage->TANInc TANInc->Cleavage Auto-catalysis

Thermal-oxidative degradation pathway of heptyl nonyl adipate leading to viscosity drift.

Section 2: Troubleshooting Guide

Q: How can I differentiate between oxidative degradation and hydrolytic degradation in my HNA samples? A: You must perform a multi-parameter analysis using Total Acid Number (TAN), Karl Fischer titration (for moisture), and Fourier Transform Infrared (FTIR) spectroscopy. Both oxidation and hydrolysis increase TAN. However, oxidation produces distinct carbonyl stretching frequencies (e.g., carboxylic acids at ~1,715 cm⁻¹ and carboxylate salts at ~1,555 cm⁻¹) and depletes primary antioxidants (2)[2]. Hydrolysis will show a corresponding drop in moisture content (as water is consumed in the reaction) and an increase in hydroxyl (-OH) stretching around 3,200–3,600 cm⁻¹ from the generated alcohols.

Q: I've confirmed oxidative viscosity drift. How do I reformulate to control it? A: To control oxidative viscosity drift, you must interrupt the free-radical propagation cycle.

  • Primary Antioxidants: Incorporate hindered phenols or alkylated diphenylamines (ADPA) at 0.5 - 1.0 wt%. These act as radical scavengers.

  • Secondary Antioxidants: Use phosphites or thioethers to decompose hydroperoxides into non-radical products before they can initiate polymerization.

  • Acid Scavengers: Because the carboxylic acids generated during oxidation catalyze further ester breakdown, adding an acid scavenger (like an epoxide) neutralizes these acids, preserving the base reserve and stabilizing viscosity[2].

Quantitative Data: Rheological & Degradation Baselines

To effectively troubleshoot, compare your fluid's properties against the expected baseline parameters for C7-C9 adipates and common reference esters (3)[3][4].

Property / ParameterHeptyl Nonyl Adipate (HNA)Di-2-ethylhexyl Adipate (DOA)Di-isodecyl Adipate (DIDA)Troubleshooting Indicator
Kinematic Viscosity @ 40°C ~13.5 cSt~12.5 cSt~24.5 cSt>10% increase indicates polymerization/oxidation.
Kinematic Viscosity @ 100°C ~3.5 cSt~3.2 cSt~4.7 cSt>10% decrease indicates shear/hydrolysis.
Viscosity Index (VI) ~142~140~148Drop in VI suggests base fluid degradation.
Total Acid Number (TAN) < 0.05 mg KOH/g< 0.05 mg KOH/g< 0.05 mg KOH/g> 2.0 mg KOH/g confirms ester cleavage.
Moisture Content < 500 ppm< 500 ppm< 500 ppm> 1000 ppm accelerates hydrolytic drift.

Section 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility in your lab, follow these rigorous protocols for monitoring and diagnosing viscosity drift. Every step is designed to isolate variables and provide self-validating data.

Protocol A: Accelerated Thermal-Oxidation Stability Test (Modified ASTM D4310)

Purpose: To simulate and quantify the oxidative viscosity drift of HNA fluids under controlled stress, allowing for the evaluation of antioxidant efficacy. Causality: By forcing oxidation at 200°C in the presence of a metal catalyst, we accelerate the formation of high-molecular-weight polymerization products, compressing months of field operation into a 30-hour window[1].

Step-by-Step Methodology:

  • Sample Preparation: Filter 100 mL of the HNA fluid through a 0.45 µm PTFE membrane to remove particulate contaminants that could act as uncontrolled catalysts.

  • Catalyst Introduction: Add a cleaned, standardized copper wire coil (acting as a controlled oxidation catalyst) into a borosilicate glass oxidation cell containing the fluid.

  • Thermal Stress: Place the cell in a heating block set precisely to 200°C (± 0.5°C).

  • Oxygen Delivery: Bubble dry, purified oxygen through the fluid at a continuous rate of 3.0 L/hour.

  • Sampling: Extract 5 mL aliquots at 0, 10, 20, and 30 hours.

    • Self-Validation Check: Ensure the total volume removed over the test does not exceed 20% of the initial volume. Removing too much fluid alters the oxygen-to-fluid ratio, skewing the kinetic rate of oxidation.

  • Analysis: Immediately quench the aliquots in an ice bath to halt the reaction. Measure the Kinematic Viscosity at 40°C (ASTM D445) and TAN (ASTM D664).

  • Interpretation: A successful formulation will limit the viscosity increase to <5% and TAN increase to <0.5 mg KOH/g after 30 hours.

Protocol B: Hydrolytic Stability Evaluation

Purpose: To isolate moisture-driven ester cleavage from thermal oxidation. Causality: By removing oxygen and introducing excess water under heat, we force the hydrolysis reaction. If viscosity drops while TAN rises, the drift is purely hydrolytic.

Step-by-Step Methodology:

  • Emulsion Preparation: Mix 75 g of HNA fluid with 25 g of distilled water in a 200 mL pressure vessel.

  • Sealing and Heating: Purge the headspace with Nitrogen for 5 minutes (to eliminate oxidative variables), seal the vessel, and heat to 93°C for 48 hours while agitating at 500 RPM.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow it to cool and separate for 2 hours.

  • Measurement: Isolate the organic (ester) layer. Centrifuge at 3000 RPM for 10 minutes to remove entrained water. Measure the kinematic viscosity and TAN.

  • Validation: If the TAN increases significantly (>1.0 mg KOH/g) while the kinematic viscosity drops by >5%, hydrolytic cleavage is confirmed.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Viscosity Drift Detected in HNA Fluid Test Measure TAN, Moisture, & FTIR Start->Test Decision Is TAN > 0.5 mg KOH/g? Test->Decision HighTAN Yes Decision->HighTAN LowTAN No Decision->LowTAN CheckMoisture Check Moisture & FTIR Carbonyls HighTAN->CheckMoisture CheckShear Check Polymer Additives (Shear Thinning) LowTAN->CheckShear Oxidation Oxidative Degradation (High Carbonyls, Low Moisture) Action: Add Antioxidants CheckMoisture->Oxidation Viscosity Increased Hydrolysis Hydrolytic Degradation (High -OH, Consumed Moisture) Action: Add Acid Scavenger CheckMoisture->Hydrolysis Viscosity Decreased

Diagnostic workflow for identifying and correcting viscosity drift mechanisms in HNA fluids.

References

  • Thermal-oxidation mechanism of dioctyl adipate base oil - ResearchGate URL
  • Comparative Analysis of the Rheological Properties of Adipate Ester Lubricants - Benchchem URL
  • METHOD OF CONTROLLING PLASTISOL VISCOSITY (EP 3473669 A1)
  • Oxidation - The Lubricant's Nemesis - Machinery Lubrication URL

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of Heptyl Nonyl Adipate: A Comparative Guide

The Analytical Imperative in Adipate Characterization In my tenure as a Senior Application Scientist, I have observed a critical shift in polymer formulation and drug delivery systems: the aggressive transition from lega...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative in Adipate Characterization

In my tenure as a Senior Application Scientist, I have observed a critical shift in polymer formulation and drug delivery systems: the aggressive transition from legacy ortho-phthalates to alternative aliphatic diesters. Among these, heptyl nonyl adipate (HNA)—a mixed ester derived from adipic acid, heptanol, and nonanol—has emerged as a high-performance plasticizer and lubricant. HNA is increasingly evaluated for its favorable biodegradation and toxicological profile[1], making it highly relevant for extractables and leachables (E&L) testing in pharmaceutical packaging.

To qualify HNA against industry-standard alternatives like Di-(2-ethylhexyl) adipate (DEHA) and Diisononyl adipate (DINA), we must look beyond macroscopic properties and interrogate their molecular structures. FTIR spectroscopy is instrumental in confirming the presence of characteristic ester linkages and aliphatic chains[2]. This guide provides a mechanistic, data-driven comparison of these plasticizers using Fourier-Transform Infrared (FTIR) spectroscopy.

Vibrational Mechanics: The Causality of Adipate Spectra

Spectral analysis is not mere pattern matching; it is the physical measurement of dipole moment changes during molecular vibration.

  • The Adipate Core: All three molecules share a hexanedioate backbone. The ester carbonyl (C=O) stretching vibration is highly polar and yields an intense, sharp peak at approximately 1730–1740 cm⁻¹, which is a defining characteristic of adipate esters[3].

  • The Aliphatic Chains (The Differentiator): The structural differences between HNA, DEHA, and DINA lie entirely in their alcohol-derived chains.

    • DEHA, widely used in flexible PVC films[4], contains a specific 2-ethylhexyl branch. Its spectral signatures, particularly the methylene stretches, are heavily scrutinized in contamination studies[5].

    • DINA is a non-phthalate plasticizer known for imparting excellent low-temperature flexibility[6], but its highly branched isononyl chains disrupt linear methylene sequences.

    • HNA consists of relatively linear heptyl and nonyl chains. This linearity preserves a strong CH₂ rocking mode at ~720 cm⁻¹ (which requires ≥4 linearly connected CH₂ groups) and results in a lower CH₃/CH₂ ratio compared to its branched counterparts.

Quantitative Spectral Comparison: HNA vs. DEHA vs. DINA

To objectively differentiate these compounds, we rely on the integration and ratio analysis of specific vibrational bands.

Vibrational ModeHeptyl Nonyl Adipate (HNA)Di-(2-ethylhexyl) Adipate (DEHA)Diisononyl Adipate (DINA)Mechanistic Causality / Diagnostic Value
Ester C=O Stretch 1735 cm⁻¹1734 cm⁻¹1736 cm⁻¹Primary confirmation of the adipate ester backbone; highly conserved across all three.
Aliphatic C-H Stretches 2925, 2855 cm⁻¹2958, 2930, 2860 cm⁻¹2955, 2920, 2865 cm⁻¹Branching in DEHA/DINA shifts and broadens the asymmetric stretching envelope.
CH₂ Scissoring 1465 cm⁻¹ (High)1462 cm⁻¹ (Moderate)1460 cm⁻¹ (Low)Intensity scales directly with the number of methylene groups in the chain.
CH₃ Asymmetric Bending 1378 cm⁻¹ (Low)1380 cm⁻¹ (Moderate)1382 cm⁻¹ (High)Intensity scales with the number of terminal methyl groups. Used to calculate the branching index.
CH₂ Rocking 722 cm⁻¹ (Strong)725 cm⁻¹ (Weak/Broad)~720 cm⁻¹ (Absent/Trace)Requires ≥4 linearly connected CH₂ groups; heavily disrupted by ethyl/methyl branching.

Self-Validating FTIR-ATR Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission, the following Attenuated Total Reflectance (ATR) workflow incorporates mandatory self-validation checkpoints.

Step 1: Instrument Calibration and Background Acquisition

  • Action: Clean the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background single-beam spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

  • Self-Validation Check: The background spectrum must exhibit a smooth profile with >95% baseline transmittance. The absence of C-H stretching bands at 2900 cm⁻¹ confirms the crystal is free of residual organic contaminants.

Step 2: Sample Introduction and Interface Optimization

  • Action: Apply 1–2 drops of the liquid adipate ester directly onto the center of the ATR crystal.

  • Self-Validation Check: Visually verify that the liquid completely covers the active evanescent wave area without trapped air bubbles. Incomplete contact will artificially degrade the signal-to-noise ratio (SNR) and skew quantitative peak ratios.

Step 3: Spectral Acquisition

  • Action: Execute the sample scan using the identical parameters established in Step 1.

  • Self-Validation Check: Verify that the maximum absorbance of the C=O peak (~1735 cm⁻¹) falls between 0.4 and 0.8 AU. Values exceeding 1.0 AU indicate detector saturation, which breaks the linear dynamic range and requires a pathlength adjustment (e.g., changing the ATR crystal angle).

Step 4: Chemometric Processing (ATR Correction & Ratio Analysis)

  • Action: Apply an ATR correction algorithm to the raw spectrum to account for wavelength-dependent penetration depth. Calculate the area ratio of the CH₃ bending band (~1380 cm⁻¹) to the CH₂ scissoring band (~1460 cm⁻¹).

  • Self-Validation Check: Post-correction, the relative intensity of the high-wavenumber C-H stretches should mathematically increase compared to the low-wavenumber fingerprint region. A low CH₃/CH₂ ratio combined with a sharp 720 cm⁻¹ peak positively identifies HNA over DEHA or DINA.

Spectral Decision Pathway

G Start FTIR-ATR Analysis of Unknown Adipate Step1 Identify C=O Stretch (~1735 cm⁻¹) Start->Step1 Decision1 Is C=O Present? Step1->Decision1 Step2 Analyze CH₃/CH₂ Bending Ratio (1380 cm⁻¹ / 1460 cm⁻¹) Decision1->Step2 Yes Reject Not an Aliphatic Adipate Decision1->Reject No BranchDINA High Ratio (Highly Branched) Diisononyl Adipate (DINA) Step2->BranchDINA High CH₃ BranchDEHA Moderate Ratio (Ethylhexyl) Di-(2-ethylhexyl) Adipate (DEHA) Step2->BranchDEHA Moderate CH₃ BranchHNA Low Ratio (Linear/Mixed) Strong 720 cm⁻¹ Rocking Heptyl Nonyl Adipate (HNA) Step2->BranchHNA Low CH₃

Logical decision pathway for differentiating aliphatic adipate plasticizers using FTIR markers.

Conclusion

Differentiating heptyl nonyl adipate from its structural analogs requires a rigorous understanding of how aliphatic chain branching influences vibrational modes. By employing a self-validating FTIR-ATR protocol and focusing on the CH₃/CH₂ bending ratios alongside the CH₂ rocking band, researchers can confidently identify HNA. This methodology ensures the structural integrity of polymer formulations and provides defensible data for extractables and leachables profiling in drug development.

References

  • Title: Lab 5 FTIR spectroscopy of Reynolds wrap and other polymers | Source: udel.edu | URL: 5

  • Title: Spectroscopic analysis of poly(butylene adipate) using FTIR and NMR | Source: benchchem.com | URL: 2

  • Title: Analysis of Adipate Ester Contents in PVC Plastics: By Means of FT-Raman Spectroscopy | Source: dtu.dk | URL: 3

  • Title: Relative rates and mechanisms of biodegradation of diester plasticizers mediated by Rhodococcus rhodochrous | Source: researchgate.net | URL: 1

  • Title: Diisononyl Adipate (DINA) | Source: benchchem.com | URL: 6

  • Title: Di(2-ethylhexyl) adipate - Some Industrial Chemicals | Source: nih.gov | URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Heptyl Nonyl Adipate for Laboratory Professionals

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of laboratory chemicals, including plasticizers like...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of laboratory chemicals, including plasticizers like heptyl nonyl adipate, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of heptyl nonyl adipate, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.

Initial Hazard Assessment and Characterization

Heptyl nonyl adipate is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, a lack of a hazardous classification does not equate to an absence of risk. The toxicological properties of this chemical have not been thoroughly investigated, and it is known to cause mild skin irritation.[1] Therefore, treating it with appropriate caution is a cornerstone of good laboratory practice.

Causality: The primary principle of chemical waste management is to characterize the waste accurately. An incorrect classification can lead to improper segregation, potential chemical reactions in waste containers, and non-compliance with environmental regulations. Always consult the manufacturer-specific Safety Data Sheet (SDS) as the primary source of information.

Immediate Actions:

  • Locate and Review the SDS: Before beginning any work that will generate heptyl nonyl adipate waste, locate the SDS for the specific product in use.

  • Assess for Contamination: The disposal route for pure, unused heptyl nonyl adipate will differ from that of a contaminated solution. If it is mixed with other substances, the entire mixture must be classified based on its most hazardous component.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Even with non-hazardous substances, a consistent PPE policy minimizes the risk of unforeseen reactions or mild irritations. When handling heptyl nonyl adipate for disposal, the following PPE is mandatory:

  • Eye Protection: Use safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with gloves. Nitrile gloves are a suitable option, but always check the manufacturer's glove compatibility chart. Gloves must be inspected prior to use and disposed of as contaminated waste after use.[1]

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[1]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1] However, if you are cleaning up a large spill or working in an area with poor ventilation where vapors or mists may be generated, consult your institution's Chemical Hygiene Officer.

Managing Spills and Accidental Releases

Accidents happen, but a prepared response minimizes their impact. For a heptyl nonyl adipate spill, the primary goals are containment and preventing entry into drains or waterways.[1]

Step-by-Step Spill Cleanup Protocol:

  • Ensure Proper Ventilation: If the spill is in a poorly ventilated area, increase airflow.

  • Contain the Spill: Use a suitable absorbent material, such as vermiculite, dry sand, or earth, to dike the spill and prevent it from spreading.[3]

  • Absorb the Material: Collect as much of the spill as possible with the absorbent material.

  • Collect for Disposal: Place the absorbed material into a suitable, closed, and clearly labeled container for disposal.[1]

  • Clean the Area: Decontaminate the spill area with soap and water.

  • Dispose of Materials: All cleanup materials, including used PPE, should be placed in the waste container and disposed of in accordance with local and institutional regulations.

Disposal Workflow for Heptyl Nonyl Adipate

The following decision tree provides a visual guide to the disposal process for heptyl nonyl adipate waste, ensuring a logical and compliant approach.

G start Start: Heptyl Nonyl Adipate Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated characterize_mixture Characterize waste based on the MOST hazardous component. is_contaminated->characterize_mixture Yes collect_pure Collect in a dedicated, sealed, and properly labeled waste container. is_contaminated->collect_pure No follow_hazardous_protocol Follow disposal protocol for the identified hazardous waste stream. characterize_mixture->follow_hazardous_protocol consult_ehs Consult Institutional EHS / Chemical Hygiene Officer for final disposal instructions. follow_hazardous_protocol->consult_ehs label_container Label Container: - 'Heptyl Nonyl Adipate Waste' - Date of accumulation start - Primary hazard (mild irritant) collect_pure->label_container store_waste Store in a designated, well-ventilated waste accumulation area away from incompatible materials. label_container->store_waste store_waste->consult_ehs licensed_disposal Arrange for pickup by a licensed professional waste disposal service. consult_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for the proper disposal of heptyl nonyl adipate.

Step-by-Step Waste Disposal Procedure

This protocol outlines the standard operating procedure for the routine collection and disposal of non-contaminated heptyl nonyl adipate waste.

  • Designate a Waste Container:

    • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals and simplifies the disposal process for your institution's waste management provider.[2]

    • Procedure: Select a chemically compatible container with a secure, tight-fitting lid. Polypropylene or high-density polyethylene (HDPE) are generally suitable. Avoid using containers that previously held incompatible materials.

  • Properly Label the Container:

    • Rationale: Accurate labeling is a critical safety and regulatory requirement. It communicates the contents to all laboratory personnel and waste handlers.[4]

    • Procedure: Affix a waste label to the container before adding any waste. The label must include:

      • The full chemical name: "Heptyl Nonyl Adipate Waste"

      • The date you first add waste to the container.

      • Associated hazards (e.g., "Mild Skin Irritant").

  • Accumulate Waste Safely:

    • Rationale: Safe storage minimizes the risk of spills, leaks, and exposure.

    • Procedure: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area or your laboratory's main waste collection site. Ensure it is stored away from incompatible materials.[2]

  • Arrange for Final Disposal:

    • Rationale: Final disposal must be conducted in accordance with all local, regional, and national environmental regulations.[5] Using a licensed professional service ensures this compliance.

    • Procedure: Do not pour heptyl nonyl adipate down the drain.[1] Contact your institution's Environmental Health and Safety (EHS) department or Chemical Hygiene Officer to arrange for the pickup and disposal of the waste container. They will work with a licensed waste disposal service to ensure the material is handled and disposed of correctly.[2]

Quantitative Data Summary

The physical and chemical properties of a substance can influence handling and disposal decisions.

PropertyValueSource
CAS Number 68515-75-3[1]
Form Liquid[6]
Density 0.920 g/mL at 25°C[6]
Boiling Point 224°C at 10 mmHg[6]
Flash Point 400°F (204.4°C)[6]
Viscosity 12.8 cS at 25°C[6]
GHS Classification Not a hazardous substance or mixture[1]

References

  • Safety Data Sheet: Di(n-heptyl, n-nonyl) adipate. Scientific Polymer Products, Inc. [Link]

  • Di(n-heptyl, n-nonyl) adipate. Scientific Polymer Products, Inc. [Link]

  • An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, disposal and recycling. ScienceDirect. [Link]

  • Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution? ResearchGate. [Link]

  • Consumer Factsheet Adipate, (2-Diethylhexyl). U.S. Environmental Protection Agency. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Technical Factsheet on: DI (2-ETHYLHEXYL) ADIPATE. U.S. Environmental Protection Agency Archive. [Link]

  • Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. U.S. Environmental Protection Agency. [Link]

  • Use OSHA Best Practices to Prevent Chemical Catastrophe. Zosi Learning. [Link]

Sources

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